Product packaging for Ergost-25-ene-3,5,6-triol(Cat. No.:CAS No. 56143-28-3)

Ergost-25-ene-3,5,6-triol

Cat. No.: B15466237
CAS No.: 56143-28-3
M. Wt: 432.7 g/mol
InChI Key: HLKKOQDZYCQRGI-LPWXXDAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ergost-25-ene-3,5,6-triol is a polyhydroxylated sterol (oxysterol) of research interest. It has been identified as a constituent of plant extracts, such as in the lipophilic compounds from Calystegia silvatica . Polyhydroxylated steroids with a 3,5,6-triol configuration are known to be present in various natural sources and are the subject of ongoing scientific investigation due to their diverse biological activities . These types of compounds, particularly those with a 3β,5α,6β-hydroxylation pattern, have been studied for potential bioactivities, including cytotoxic properties and the ability to induce apoptosis in various cancer cell lines . The specific physiological actions and mechanisms of this compound are an area of active exploration in biochemical and pharmacological research. This product is intended for use as an analytical standard and in laboratory research. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O3 B15466237 Ergost-25-ene-3,5,6-triol CAS No. 56143-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56143-28-3

Molecular Formula

C28H48O3

Molecular Weight

432.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

InChI

InChI=1S/C28H48O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h18-25,29-31H,1,7-16H2,2-6H3/t18-,19+,20?,21-,22+,23-,24-,25?,26+,27+,28?/m0/s1

InChI Key

HLKKOQDZYCQRGI-LPWXXDAXSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(C)C(=C)C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Foundational & Exploratory

Ergost-25-ene-3,5,6-triol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents a wide array of ergostane-type steroids; however, specific detailed information regarding "Ergost-25-ene-3,5,6-triol" is limited. This guide synthesizes available data on closely related ergostane triols to provide a comprehensive overview of potential natural sources, standardized isolation methodologies, and known biological activities. The protocols and data presented are based on established methods for the extraction and purification of fungal and plant-derived steroids.

Introduction to Ergostane Steroids

Ergostane steroids are a class of C28 steroids characterized by the ergostane carbon skeleton. They are widely distributed in nature, particularly in fungi, but are also found in plants and marine organisms. These compounds are derived from the primary fungal sterol, ergosterol, through various enzymatic modifications such as oxidation, reduction, and glycosylation. Ergostane steroids exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a subject of interest for drug discovery and development.

Natural Sources of Ergostane-Type Triols

While specific sources of this compound are not well-documented, related ergostane triols have been isolated from various natural sources, primarily fungi.

Compound NameNatural SourceOrganism TypeReference
3β,5α,6α-trihydroxy-ergosta-7,22-dieneAspergillus sp. M904Endophytic Fungus[1]
Ergosta-6,22-dien-3β,5α,8α-triolAspergillus sp. (marine sponge-derived)Marine Fungus[2]
2β,3α,9α-trihydroxy-ergosta-7,22-diene-6-oneGanoderma lucidumMushroom (Fungus)[1]
ErgostatrienolAntrodia camphorate, Coprinus setulosus, Cordyceps militaris, Ganoderma resinaceumFungi[3]

Table 1: Natural Sources of Ergostane-Type Triols and Related Compounds

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation and purification of ergostane-type steroids from fungal sources, based on standard laboratory practices. This protocol can be adapted for plant material with minor modifications.

Extraction
  • Sample Preparation: The fungal mycelium or fruiting bodies are harvested, washed with distilled water, and then freeze-dried. The dried material is ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction:

    • The powdered fungal biomass is subjected to sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane or petroleum ether to remove lipids.

    • This is followed by extraction with a medium-polarity solvent such as dichloromethane or ethyl acetate, which is typically effective for extracting steroids.

    • Finally, a polar solvent like methanol or ethanol is used to extract more polar compounds.

    • The extractions can be performed by maceration (soaking at room temperature for several days) or more efficiently using a Soxhlet apparatus.

  • Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

Chromatographic Purification
  • Column Chromatography:

    • The crude ethyl acetate extract, being the most likely to contain the target ergostane triols, is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of hexane:ethyl acetate (from 100:0 to 0:100) can be used.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3) and visualized by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

  • Sephadex LH-20 Chromatography:

    • Fractions containing compounds with similar TLC profiles are pooled and may be further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification of the isolated compounds is achieved by preparative HPLC on a C18 reversed-phase column.

    • A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

    • The elution is monitored by a UV detector, and the peaks corresponding to the pure compounds are collected.

  • Crystallization: The purified compound can be crystallized from a suitable solvent or solvent mixture (e.g., methanol/water) to obtain pure crystals for structural elucidation.

Structure Elucidation

The structure of the isolated ergostane-type triol is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyl (-OH) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of any chromophores, such as conjugated double bonds.

Biological Activities of Ergostane-Type Triols

Ergostane-type steroids, including various triols, have been reported to exhibit a range of biological activities. The data for specific compounds is summarized below.

Compound/ExtractBiological ActivityTarget/AssayResultsReference
3β,5α,6α-trihydroxy-ergosta-7,22-dieneAntimicrobialPanel of clinically significant microorganismsMIC values from 64–256 µg/mL[1]
Ergosta-6,22-dien-3β,5α,8α-triolAntibacterialStaphylococcus aureusExhibited antibacterial activity[2]
Ergostane steroids from Ganoderma lingzhiCytotoxicityHuman A549 (lung) and MCF-7 (breast) tumor cell linesIC₅₀ values ranging from 5.15 to 8.57 μg/mL[4]
2β,3α,9α-triol from Ganoderma lucidumCytotoxicityHL-60 human premyelocytic leukemia cellsDose-dependent inhibition of cell growth[1]

Table 2: Summary of Reported Biological Activities of Ergostane-Type Triols

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fungal Biomass (Dried and Powdered) extraction Sequential Solvent Extraction (Hexane -> Ethyl Acetate -> Methanol) start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Ethyl Acetate Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:EtOAc gradient) crude_extract->column_chrom sephadex Sephadex LH-20 Chromatography (Methanol) column_chrom->sephadex hplc Preparative HPLC (C18, MeOH/H2O gradient) sephadex->hplc pure_compound Pure Ergostane Triol hplc->pure_compound structure Structure Elucidation (MS, NMR, IR, UV) pure_compound->structure bioassay Biological Activity Assays pure_compound->bioassay

Caption: Generalized workflow for the isolation and purification of ergostane-type triols.

Signaling Pathway

anti_inflammatory_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid Steroid (e.g., Ergostane Triol) receptor_complex Steroid-Receptor Complex steroid->receptor_complex nfkb_inhibition Inhibition of NF-κB receptor_complex->nfkb_inhibition translocation Translocation receptor_complex->translocation nfkb NF-κB nfkb_inhibition->nfkb nfkb->translocation gene_expression Altered Gene Expression translocation->gene_expression pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) gene_expression->pro_inflammatory_cytokines Downregulation anti_inflammatory_proteins Anti-inflammatory Proteins gene_expression->anti_inflammatory_proteins Upregulation

Caption: Generalized anti-inflammatory signaling pathway for steroid compounds.

Conclusion

While "this compound" remains a sparsely characterized compound, the study of related ergostane-type triols from natural sources, particularly fungi, reveals a promising area for the discovery of new bioactive molecules. The methodologies outlined in this guide provide a solid foundation for the isolation and characterization of these compounds. Further research is warranted to explore the full therapeutic potential of this class of steroids and to identify and characterize novel derivatives from diverse natural habitats. The continued investigation into their mechanisms of action will be crucial for their development as potential therapeutic agents.

References

The Biological Activity of Ergostane-Type Triols: A Technical Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of Ergost-25-ene-3,5,6-triol is limited in publicly available scientific literature. This guide therefore provides an in-depth overview of a closely related and well-studied ergostane-type steroid, (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, to offer insights into the potential bioactivities of this class of molecules.

Introduction to Ergostane-Type Steroids

Ergostane-type steroids are a class of naturally occurring compounds found predominantly in fungi.[1][2][3][4] These molecules are derived from ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in animal cells. The structural diversity of ergostane steroids leads to a wide array of biological activities, including cytotoxic, anti-inflammatory, and antitumor effects, making them a subject of interest in drug discovery and development.[1][2][3][4] This whitepaper focuses on the biological activity of ergostane-type triols, with a specific emphasis on the osteogenic potential of (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol as a representative molecule.

Osteogenic Activity of (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol

(22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol has been identified as a potent inducer of osteoblast differentiation and proliferation.[5][6] Studies on the mouse osteoblastic cell line, MC3T3-E1, have demonstrated its ability to significantly enhance alkaline phosphatase (ALP) activity, a key marker of osteogenic differentiation.[5]

Quantitative Data on Osteogenic Activity

The following table summarizes the key quantitative findings from the study of (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol's effect on MC3T3-E1 cells.

CompoundConcentration (µM)Effect on ALP Activity (fold increase)Cell LineReference
(22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol103.0MC3T3-E1[5]
cholesta-3β,5α,6β-triol102.4MC3T3-E1[5]

Table 1: Effect of ergostane-type triols on alkaline phosphatase (ALP) activity in MC3T3-E1 osteoblastic cells.

Experimental Protocols

Cell Culture and Treatment

Mouse osteoblastic MC3T3-E1 cells are cultured in a suitable medium, such as Alpha Modified Eagle's Medium (α-MEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in multi-well plates. After reaching a certain confluency, the cells are treated with various concentrations of the test compounds (e.g., (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). Control cells are treated with the vehicle alone.

Alkaline Phosphatase (ALP) Activity Assay

ALP activity is a widely used early marker for osteoblast differentiation. The assay is typically performed as follows:

  • Cell Lysis: After the treatment period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then lysed using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Enzyme Reaction: The cell lysate is incubated with a substrate solution containing p-nitrophenyl phosphate (pNPP) in an alkaline buffer (e.g., Tris-HCl buffer, pH 10.0) at 37°C.

  • Measurement: The ALP enzyme in the lysate hydrolyzes pNPP to p-nitrophenol, which is a yellow-colored product. The absorbance of the resulting solution is measured at 405 nm using a microplate reader.

  • Quantification: The ALP activity is normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay like the Bradford or BCA assay. The results are often expressed as units of ALP activity per milligram of protein.

Visualizations

Proposed Signaling Pathway for Osteoblast Differentiation

While the precise signaling pathway for (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol-induced osteogenesis is not fully elucidated, a general proposed pathway based on osteoblast differentiation is presented below. It is hypothesized that the triol may interact with cell surface receptors or intracellular signaling molecules to activate transcription factors like Runx2, a master regulator of osteoblast differentiation.

osteoblast_differentiation Triol (22E,24R)-ergosta-7,22-diene- 3β,5α,6β-triol Receptor Cell Surface Receptor (Hypothetical) Triol->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Runx2 Runx2 Activation Signaling->Runx2 Differentiation Osteoblast Differentiation Runx2->Differentiation ALP Increased ALP Activity Differentiation->ALP

Caption: Proposed signaling pathway for ergostane-triol induced osteoblast differentiation.

Experimental Workflow for Assessing Osteogenic Activity

The following diagram illustrates the typical workflow for evaluating the osteogenic potential of a test compound like an ergostane-type triol.

experimental_workflow Start Start: MC3T3-E1 Cell Culture Treatment Treatment with Ergostane-type Triol Start->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Alkaline Phosphatase (ALP) Activity Assay Lysis->Assay Protein Protein Quantification Lysis->Protein Analysis Data Analysis and Normalization Assay->Analysis Protein->Analysis Result Result: Osteogenic Potential Analysis->Result

Caption: Experimental workflow for assessing osteogenic activity of test compounds.

Other Potential Biological Activities of Ergostane-Type Steroids

Beyond osteogenic effects, the broader class of ergostane-type steroids has been shown to possess a range of other interesting biological activities that are relevant for drug development.

Cytotoxic and Antitumor Activity

Numerous ergostane-type steroids isolated from various fungi have demonstrated significant cytotoxicity against a panel of human cancer cell lines.[7][8] For instance, two new ergostane-type steroids from Ganoderma lingzhi showed remarkable cytotoxicity against human A549 (lung) and MCF-7 (breast) tumor cell lines, with IC50 values ranging from 5.15 to 8.57 μg/mL.[7] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Several ergostane steroids have been reported to exhibit anti-inflammatory properties.[1] For example, some compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. Ergosterol itself has been shown to inhibit lipopolysaccharide-induced inflammation in macrophages by suppressing the production of tumor necrosis factor-α and the expression of cyclooxygenase-2.[3]

Conclusion and Future Directions

While direct data on this compound is scarce, the biological activities of structurally related ergostane-type triols, particularly (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, highlight the potential of this class of molecules in therapeutic applications, especially in the field of bone regeneration. The presence of the 3,5,6-triol moiety appears to be crucial for the observed osteogenic activity.

Future research should focus on:

  • The synthesis and isolation of this compound to enable direct biological evaluation.

  • Elucidation of the precise molecular mechanisms and signaling pathways involved in the osteogenic effects of ergostane-type triols.

  • In vivo studies to validate the in vitro findings and assess the therapeutic potential of these compounds for bone-related disorders.

  • Further exploration of other potential biological activities, such as anticancer and anti-inflammatory effects, of this specific subclass of ergostane steroids.

This whitepaper provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of ergostane-type triols. The promising osteogenic activity of these compounds warrants further investigation and positions them as attractive lead candidates for the development of novel anabolic agents for bone tissue engineering and the treatment of osteoporosis.

References

An In-depth Technical Guide on the Structure Elucidation and Confirmation of Ergost-25-ene-3,5,6-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the methodologies employed in the structural elucidation and confirmation of Ergost-25-ene-3,5,6-triol, a polyhydroxylated ergostane steroid. Given the limited publicly available data for this specific molecule, this guide synthesizes information from closely related structural analogues to present a robust framework for its characterization. The experimental protocols and data presented herein are based on established techniques for the analysis of ergostane-type steroids.

Introduction

Ergostane-type steroids, derived from the fungal sterol ergosterol, represent a diverse class of natural products with a wide range of biological activities.[1][2] Polyhydroxylated ergostanes, in particular, have garnered significant interest due to their potential as anti-inflammatory, anticancer, and antiviral agents.[1][3] The precise determination of their molecular structure, including stereochemistry, is paramount for understanding their structure-activity relationships and for advancing their development as therapeutic agents. This compound is a representative of this class, and this guide outlines the critical analytical steps for its structural verification.

Proposed Structure

The proposed structure of this compound is characterized by an ergostane skeleton with hydroxyl groups at positions 3, 5, and 6, and a double bond in the side chain at position 25. The stereochemistry of the hydroxyl groups and at the chiral centers of the steroid nucleus and side chain is a critical aspect of its full structural determination.

Methodologies for Structure Elucidation

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule. For this compound (C₂₈H₄₈O₃), the expected exact mass can be calculated and compared with the experimentally determined value. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the connectivity of the molecule, including the nature of the side chain and the steroid core.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺433.3676
[M+Na]⁺455.3496
[M+K]⁺471.3235
[M-H₂O+H]⁺415.3571
[M-2H₂O+H]⁺397.3465
[M-3H₂O+H]⁺379.3359

Note: These are theoretical values. Experimental values may vary slightly.

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the stereochemistry of the molecule.

3.2.1. 1D NMR: ¹H and ¹³C Spectra

  • ¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons). Key signals for this compound would include those for the methyl groups, the olefinic protons of the side chain, and the protons attached to carbons bearing hydroxyl groups.

  • ¹³C NMR: Indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbons provide insights into their functionalization (e.g., carbons attached to hydroxyl groups, olefinic carbons, and aliphatic carbons).

3.2.2. 2D NMR: COSY, HSQC, HMBC, and NOESY/ROESY

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the steroid nucleus and the side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. These experiments are vital for determining the relative stereochemistry of the molecule, particularly the orientation of the hydroxyl groups and the stereochemistry at the ring junctions.

Table 2: Representative ¹³C and ¹H NMR Data for the 3β,5α,6β-triol Ergostane Moiety (based on known analogues)

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
1~30-32~1.5-1.7 (m)
2~28-30~1.8-2.0 (m)
3~70-72~3.8-4.0 (m)
4~38-40~2.0-2.2 (m)
5~75-77-
6~70-72~3.5-3.7 (br s)
7~35-37~1.9-2.1 (m)
8~33-35~1.4-1.6 (m)
9~48-50~1.0-1.2 (m)
10~38-40-
11~20-22~1.5-1.7 (m)
12~39-41~1.8-2.0 (m)
13~42-44-
14~54-56~1.1-1.3 (m)
15~23-25~1.6-1.8 (m)
16~27-29~1.7-1.9 (m)
17~55-57~1.2-1.4 (m)
18~12-14~0.6-0.8 (s)
19~18-20~0.9-1.1 (s)
20~35-37~1.3-1.5 (m)
21~18-20~0.9-1.1 (d, J=6-7)
22~33-35~1.8-2.0 (m)
23~25-27~1.6-1.8 (m)
24~38-40~1.4-1.6 (m)
25~150-152-
26~109-111~4.6-4.8 (s)
27~109-111~4.6-4.8 (s)
28~17-19~1.0-1.2 (d, J=6-7)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signal. Coupling constants (J) are in Hertz (Hz). This data is representative and actual values for this compound may differ.

Experimental Protocols

A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅) for NMR analysis. The choice of solvent can sometimes influence the chemical shifts of hydroxyl protons. For mass spectrometry, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Method: The sample solution is introduced into the ion source. Full scan mass spectra are acquired in positive or negative ion mode to determine the accurate mass of the molecular ion. MS/MS analysis is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiments: A standard suite of 1D and 2D NMR experiments is performed, including ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY/ROESY.

  • Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin) to perform Fourier transformation, phase correction, and baseline correction.

Confirmation of Structure

The final confirmation of the structure of this compound is achieved by a comprehensive analysis of all the spectroscopic data. The elemental composition from HRMS must be consistent with the proposed molecular formula. The complete assignment of all ¹H and ¹³C NMR signals should be in agreement with the proposed structure, and the correlations observed in the 2D NMR spectra must support the connectivity and stereochemistry. In some cases, comparison of the spectroscopic data with that of a synthetic standard or with data from closely related, well-characterized compounds can provide further confirmation.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

Structure_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation cluster_confirmation Structure Confirmation Isolation Isolation from Natural Source or Synthesis Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS NMR NMR Spectroscopy (1D & 2D) Purification->NMR Formula Determine Molecular Formula HRMS->Formula Connectivity Establish Connectivity NMR->Connectivity Stereochem Determine Stereochemistry NMR->Stereochem Formula->Connectivity Connectivity->Stereochem Confirmation Final Structure Confirmation Stereochem->Confirmation

Caption: Overall workflow for the structure elucidation of this compound.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignments Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Backbone Carbon Backbone C13_NMR->Carbon_Backbone HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity ¹H-¹³C Connectivity (1-bond) HSQC->CH_Connectivity Long_Range_Connectivity ¹H-¹³C Connectivity (2-3 bonds) HMBC->Long_Range_Connectivity Spatial_Proximity Spatial Proximity of Protons NOESY->Spatial_Proximity

References

Ergost-25-ene-3,5,6-triol and its Derivatives from Marine Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Ergost-25-ene-3,5,6-triol and its related ergostane derivatives isolated from marine fungi. It covers their chemical diversity, biological activities, and the underlying molecular mechanisms of action. This document also includes detailed experimental protocols for the isolation, characterization, and bioactivity assessment of these compounds, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Marine fungi have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, ergostane-type steroids, a class of fungal-derived lipids, have garnered significant attention for their potent pharmacological properties. While ergosterol is the most well-known fungal sterol, its oxygenated derivatives, such as this compound and related compounds, exhibit a range of promising biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. These activities position them as potential lead compounds for the development of novel therapeutics.

This guide focuses on a specific subclass of these compounds, characterized by a triol-functionalized ergostane skeleton, with a particular interest in derivatives originating from marine fungal species. The unique and often extreme conditions of the marine environment are thought to drive the evolution of distinct biosynthetic pathways in these fungi, leading to the production of novel chemical entities with unique biological activities.

Chemical Diversity of Ergostane Derivatives from Marine Fungi

While the specific compound this compound is a focal point, a variety of structurally related ergostane triols and their derivatives have been isolated from marine-associated fungi. A notable example is (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol , which was isolated from the marine fungus Corollospora lacera. The structural diversity within this class of compounds often involves variations in the position and stereochemistry of hydroxyl groups, the degree of unsaturation in the steroid nucleus and side chain, and the presence of other functional groups.

These structural modifications can significantly influence the biological activity of the molecule. For instance, the presence and orientation of the hydroxyl groups at C-5 and C-6 have been suggested to be crucial for certain biological activities.

Quantitative Data Summary

The following tables summarize representative quantitative data for ergostane-type sterols and related compounds from marine fungi, highlighting their cytotoxic and anti-inflammatory potential.

Table 1: Cytotoxic Activity of Ergostane Derivatives and Related Compounds from Marine Fungi

CompoundFungal SourceCancer Cell LineIC50 (µM)Reference
Aspersterol AAspergillus unguis (deep-sea derived)Various3.4 - 4.5[1]
Ergosta-8(14),22-diene-3,5,6,7-tetraolPenicillium sp. (marine-derived)HepG2 (human liver cancer)23.5 (10.4 µg/mL)[2]
Fischerin BAspergillus fischeri (deep-sea derived)SF-268, MCF-7, HepG-2, A5497 - 10[3]
Xanthocillin XPenicillium communeMCF-7, HepG2, NCI-H460, HeLa, DU145, MDA-MB-23119.0 - 30.0 (8.0 - 12.0 µg/mL)[4]
Compound 9 Trichoderma lixiiKMS-11, HT-29, PANC-16.9 - 15.3[5]

Table 2: Anti-inflammatory Activity of Ergostane Derivatives and Related Compounds from Marine Fungi

CompoundFungal SourceAssayIC50 (µM)Reference
Aspersterols B-DAspergillus unguis (shrimp-derived)LPS-induced NO production in RAW264.7 cells11.6 - 19.5[1]
Ergosterol GlucopyranosideFungal sourceLPS-induced NO production14.3[6]
Ergosterdiacid AFungal sourceNO production suppression4.5[6]
LovastatinAspergillus terreus (coral-associated)NO production in RAW264.7 cells17.45[7]
Ustusolates H & IAspergillus insuetus (seagrass-derived)NO production in RAW264.7 cells21.5 and 32.6[8]

Table 3: Spectroscopic Data for a Representative Ergostane Triol

Due to the limited availability of published raw spectroscopic data for this compound from a marine fungal source, representative data for a closely related ergostane sterol is provided for illustrative purposes. Researchers should acquire and interpret their own data for novel isolates.

CompoundTechniqueKey Signals/Fragments
(22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol¹H NMR Signals corresponding to olefinic protons in the side chain and steroid nucleus, methyl groups, and protons attached to carbons bearing hydroxyl groups.
¹³C NMR Resonances for sp² carbons of the double bonds, carbons attached to hydroxyl groups, and the full complement of carbons in the ergostane skeleton.
Mass Spec. Molecular ion peak and fragmentation pattern consistent with the ergostane structure, including loss of water molecules from the triol functionality.

Experimental Protocols

Isolation and Purification of Ergostane Derivatives

The following is a general protocol for the isolation of sterols from marine fungi. Optimization will be required based on the specific fungal strain and target compounds.

Workflow for Fungal Metabolite Extraction and Isolation

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Chromatographic Separation A Inoculation of marine fungus in liquid medium (e.g., PDB) B Incubation with shaking (e.g., 25-28°C, 150 rpm, 14-21 days) A->B C Separation of mycelia and broth (filtration) B->C D Extraction of mycelia and broth with organic solvent (e.g., Ethyl Acetate) C->D E Concentration of crude extract (rotary evaporation) D->E F Silica Gel Column Chromatography (gradient elution, e.g., Hexane:EtOAc) E->F G Sephadex LH-20 Column Chromatography (e.g., CH₂Cl₂:MeOH 1:1) F->G H Preparative/Semi-preparative HPLC (e.g., C18 column, gradient elution) G->H I Pure Ergostane Derivative H->I

Caption: General workflow for the isolation of ergostane derivatives.

  • Fungal Culture: The marine-derived fungus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under appropriate conditions of temperature and agitation to promote growth and secondary metabolite production.

  • Extraction: The fungal biomass and culture broth are separated. Both are typically extracted with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compounds. This often involves:

    • Silica Gel Column Chromatography: To separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: For size-exclusion separation to remove pigments and other high molecular weight impurities.

    • High-Performance Liquid Chromatography (HPLC): Often using a C18 reversed-phase column for final purification of the ergostane derivatives.

  • Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow

G A Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well) B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of the ergostane derivative B->C D Incubate for 48-72h C->D E Add MTT solution (e.g., 5 mg/mL) to each well D->E F Incubate for 4h at 37°C E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the purified ergostane derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

NO Inhibition Assay Workflow

G A Seed RAW 264.7 cells in a 96-well plate B Incubate for 24h A->B C Pre-treat cells with ergostane derivative for 1h B->C D Stimulate cells with LPS (e.g., 1 µg/mL) C->D E Incubate for 24h D->E F Collect cell culture supernatant E->F G Mix supernatant with Griess reagent F->G H Incubate for 10-15 min at room temperature G->H I Measure absorbance at 540 nm H->I J Determine NO concentration and calculate percent inhibition and IC50 I->J

Caption: Workflow for the nitric oxide inhibition assay.

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the ergostane derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and a known inhibitor (e.g., L-NMMA).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: Measure the absorbance at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.

Signaling Pathways

Ergostane derivatives from marine fungi have been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate some of the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Some ergostane derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway.

NF-κB Signaling Pathway Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK TLR4->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocates IkB_NFkB->NFkB 4. Degradation of IκBα & Release of NF-κB DNA DNA NFkB_nuc->DNA 6. Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines 7. Transcription Ergostane Ergostane Derivative Ergostane->IKK Inhibits Ergostane->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB pathway by ergostane derivatives.

In this pathway, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (p65/p50). Free NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Ergostane derivatives may inhibit this pathway by preventing the activation of IKK or by inhibiting the nuclear translocation of NF-κB.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some ergostane derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway.

PI3K/Akt Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK 1. Binds PI3K PI3K RTK->PI3K 2. Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 3. Phosphorylates Akt Akt PIP3->Akt 4. Activates Bad Bad Akt->Bad 5. Phosphorylates (Inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Ergostane Ergostane Derivative Ergostane->Akt Inhibits Phosphorylation G cluster_0 Cytoplasm cluster_1 Nucleus cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS 1. Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP 2. Synthesizes STING STING (on ER) cGAMP->STING 3. Binds & Activates TBK1 TBK1 STING->TBK1 4. Recruits & Activates IRF3 IRF3 TBK1->IRF3 5. Phosphorylates IRF3_nuc p-IRF3 IRF3->IRF3_nuc 6. Dimerizes & Translocates IFN_genes Type I Interferon Genes IRF3_nuc->IFN_genes 7. Transcription Ergostane Ergostane Derivative Ergostane->STING Modulates?

References

In Vitro Anticancer Properties of Ergost-25-ene-3,5,6-triol: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and scholarly articles reveals a significant gap in the literature regarding the in vitro anticancer properties of Ergost-25-ene-3,5,6-triol. At present, there are no specific published studies detailing its cytotoxic effects, apoptotic activity, or mechanisms of action against cancer cell lines. Consequently, the quantitative data, detailed experimental protocols, and specific signaling pathway visualizations requested for this particular compound cannot be provided.

While research into the anticancer potential of various sterol compounds is an active area of investigation, studies have focused on other derivatives of ergosterol and related molecules. This whitepaper will briefly summarize the findings on structurally similar compounds to provide a contextual understanding of the potential research avenues for this compound, while underscoring the absence of direct evidence for its own anticancer activities.

Research on Related Ergosterol Compounds

Scientific inquiry has identified several ergosterol derivatives with notable biological activities, including effects on cancer cells. It is plausible that this compound could exhibit similar properties, but this remains speculative without direct experimental evidence.

For context, studies on other ergosterol compounds have revealed:

  • Ergosterol and Ergosta-5,22,25-triene-3-ol: Research has indicated that these compounds exhibit selective cytotoxicity towards colon cancer cells.[1] They have been shown to induce late-stage apoptosis in HCT116 cells by upregulating pro-apoptotic proteins like Bax and CD95, while downregulating the anti-apoptotic protein Bcl-2.[1] Furthermore, they were found to suppress cell proliferation by inhibiting the PI3K/Akt signaling pathway and reducing the expression of key proteins involved in cell cycle progression and metastasis, such as cyclin D1, Ras, MEK1/2, MMP2, and MMP9.[1]

  • (22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta-triol: This compound, isolated from the fruiting bodies of Tricholoma auratum, has been investigated for its effects on osteoblastic cells. While not a cancer study, it demonstrates the biological activity of a similar triol structure, showing it can induce alkaline phosphatase activity and promote proliferation in MC3T3-E1 cells.[2] Interestingly, it also suppressed apoptosis induced by serum starvation in these cells.[2]

  • 5,12-Dihydroxy ergost-25-ene-3,6-dione: A molecular docking study identified this compound from the aqueous extract of Solanum torvum fruits. The study suggested a notable binding affinity of this compound with the breast cancer type 1 susceptibility protein, indicating its potential as a subject for further anticancer research.[3]

Postulated Mechanisms and Future Directions

The anticancer activity of related sterol compounds often involves the modulation of key signaling pathways crucial for cancer cell survival, proliferation, and metastasis. Based on the available literature for similar molecules, potential mechanisms of action for this compound, should it possess anticancer properties, might include:

  • Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death. This could occur through the intrinsic pathway (involving mitochondrial dysfunction and caspase activation) or the extrinsic pathway (mediated by death receptors).

  • Cell Cycle Arrest: Inhibition of cancer cell proliferation can be achieved by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phases), preventing cancer cells from dividing.

  • Inhibition of Pro-Survival Signaling Pathways: Key pathways like PI3K/Akt/mTOR and MAPK are often hyperactivated in cancer. Inhibition of these pathways can lead to decreased cell growth and survival.

To ascertain the in vitro anticancer properties of this compound, a systematic investigation would be required. A hypothetical experimental workflow to evaluate its potential could be structured as follows:

References

The Osteogenic Potential of Ergostane-Type Steroids: A Technical Guide to Ergost-25-ene-3,5,6-triol and its Effects on Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct scientific literature available on the specific effects of Ergost-25-ene-3,5,6-triol on osteoblast differentiation. This technical guide provides an in-depth analysis of a structurally related ergostane steroid, (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, to infer potential osteogenic activities and outlines the key experimental protocols and signaling pathways relevant to this area of research.

Executive Summary

The field of bone regenerative medicine is actively exploring novel compounds to stimulate osteoblast differentiation and promote bone formation. Ergostane-type steroids, a class of naturally occurring compounds, have emerged as potential candidates. While direct evidence for this compound is lacking, research on the structurally analogous compound, (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, demonstrates a significant stimulatory effect on osteoblast activity. This guide synthesizes the available data, provides detailed experimental methodologies for assessing osteogenic potential, and illustrates the key signaling pathways that may be involved.

Quantitative Data on a Structurally Related Ergostane Steroid

A study on the effects of (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, isolated from the fruiting bodies of Tricholoma auratum, on the mouse osteoblastic cell line MC3T3-E1 provides the most relevant quantitative data. The key findings are summarized below.

CompoundCell LineConcentration (µM)Outcome MeasureResult
(22E,24R)-ergosta-7,22-diene-3β,5α,6β-triolMC3T3-E110Alkaline Phosphatase (ALP) Activity3.0-fold increase compared to control
Cholesta-3β,5α,6β-triolMC3T3-E110Alkaline Phosphatase (ALP) Activity2.4-fold increase compared to control
Ergosterol, Ergocalciferol, 7-dehydrocholesterol, CholecalciferolMC3T3-E10.1 - 10Alkaline Phosphatase (ALP) ActivityNo significant induction

Data sourced from Hata K, et al. Biol Pharm Bull. 2002 Aug;25(8):1040-4.

The study suggests that the hydroxyl groups at the C-5 and/or C-6 positions of the steroid backbone play a crucial role in the differentiation-inducing activities on osteoblasts.

Detailed Experimental Protocols

The following are detailed, standard protocols for key in vitro assays to determine the effects of a test compound, such as this compound, on osteoblast differentiation.

Cell Culture and Osteogenic Induction
  • Cell Line: MC3T3-E1, a pre-osteoblastic cell line derived from mouse calvaria, is a commonly used model.

  • Culture Medium: α-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Osteogenic Differentiation Medium: Culture medium further supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Procedure:

    • Seed MC3T3-E1 cells in multi-well plates at a density of 2 x 104 cells/well.

    • Culture in standard culture medium until cells reach 80-90% confluency.

    • Replace the standard medium with osteogenic differentiation medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).

    • Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

  • Principle: This colorimetric assay measures the ability of ALP to hydrolyze p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which produces a yellow color.

  • Procedure:

    • After the desired treatment period (e.g., 7 days), wash the cells twice with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl).

    • Transfer the cell lysate to a new plate.

    • Add pNPP substrate solution to each well and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the ALP activity to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).

Alizarin Red S Staining for Mineralization

Alizarin Red S staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

  • Principle: Alizarin Red S binds to calcium in the extracellular matrix, forming a red-orange precipitate.

  • Procedure:

    • After 14-21 days of differentiation, aspirate the culture medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the fixed cells twice with deionized water.

    • Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

    • Aspirate the staining solution and wash the cells several times with deionized water to remove excess stain.

    • Visualize and photograph the stained mineralized nodules using a microscope.

    • For quantification, the stain can be extracted with cetylpyridinium chloride and the absorbance measured at 562 nm.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression of key osteogenic marker genes.

  • Key Genes:

    • Runt-related transcription factor 2 (Runx2): A master regulator of osteoblast differentiation.

    • Osterix (Osx): A transcription factor downstream of Runx2, essential for osteoblast maturation.

    • Osteocalcin (Ocn): A late-stage marker of osteoblast differentiation, involved in bone mineralization.

  • Procedure:

    • At selected time points, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Analyze the relative gene expression levels using the ΔΔCt method, normalizing to a housekeeping gene (e.g., Gapdh).

Signaling Pathways and Visualizations

The differentiation of osteoblasts is a complex process regulated by several interconnected signaling pathways. Steroid compounds can modulate these pathways to exert their effects on bone formation.

Key Signaling Pathways in Osteoblast Differentiation
  • BMP/Smad Pathway: Bone Morphogenetic Proteins (BMPs) are potent inducers of osteoblast differentiation. Binding of BMPs to their receptors on the cell surface leads to the phosphorylation and activation of Smad proteins (Smad1/5/8). These activated Smads then translocate to the nucleus and, in conjunction with co-activators like Runx2, stimulate the transcription of osteogenic genes.

  • Wnt/β-catenin Pathway: The canonical Wnt signaling pathway is crucial for bone mass accrual. Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of genes involved in osteoblast proliferation and differentiation.

There is significant crosstalk between the BMP/Smad and Wnt/β-catenin pathways, which together orchestrate the complex process of bone formation.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Differentiation Assays cluster_analysis Data Analysis start Seed MC3T3-E1 cells induce Induce differentiation with osteogenic medium + test compound start->induce alp ALP Activity Assay (Day 7) induce->alp mineralization Alizarin Red S Staining (Day 14-21) induce->mineralization gene_expression RT-qPCR for Runx2, Osx, Ocn (Various time points) induce->gene_expression analyze Quantify and compare treated vs. control alp->analyze mineralization->analyze gene_expression->analyze

Caption: A generalized experimental workflow for assessing the osteogenic effects of a test compound.

Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_bmp BMP/Smad Pathway cluster_compound Potential Point of Action Wnt Wnt Ligand Fzd_LRP Fzd/LRP5/6 Wnt->Fzd_LRP Dsh Dsh Fzd_LRP->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin Dsh->beta_catenin stabilization GSK3b->beta_catenin degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_genes Osteogenic Gene Expression TCF_LEF->Wnt_genes BMP_genes Osteogenic Gene Expression BMP BMP Ligand BMPR BMP Receptors BMP->BMPR pSmad p-Smad1/5/8 BMPR->pSmad pSmad_Smad4 Smad Complex (nucleus) pSmad->pSmad_Smad4 Smad4 Smad4 Smad4->pSmad_Smad4 Runx2_master Runx2 pSmad_Smad4->Runx2_master Runx2_master->BMP_genes ergostane Ergostane-type Steroid ergostane->Wnt ergostane->beta_catenin ? ergostane->BMP ergostane->pSmad ?

Caption: Key signaling pathways in osteoblast differentiation and potential points of modulation by ergostane-type steroids.

Conclusion and Future Directions

While direct evidence on the effects of this compound on osteoblast differentiation is not yet available, the stimulatory activity of the structurally similar (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol is promising. The presence of hydroxyl groups at the C-5 and C-6 positions appears to be a key structural feature for osteogenic activity.

Future research should focus on:

  • Directly investigating the effects of this compound on osteoblast proliferation, differentiation, and mineralization using the protocols outlined in this guide.

  • Elucidating the underlying molecular mechanisms , particularly its impact on the BMP/Smad and Wnt/β-catenin signaling pathways.

  • Conducting in vivo studies in animal models of bone defects or osteoporosis to validate the in vitro findings and assess the therapeutic potential of this compound.

This technical guide provides a foundational framework for researchers to systematically investigate the osteogenic properties of this compound and other related ergostane steroids, potentially leading to the development of new therapeutics for bone regeneration.

An In-depth Technical Guide to the Discovery and Characterization of Novel Ergostane Triols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergostane-type steroids, metabolites primarily found in fungi, represent a class of natural products with significant therapeutic potential. Among these, ergostane triols are gaining increasing attention for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel ergostane triols. It details the experimental protocols for their isolation and structure elucidation, presents quantitative data on their bioactivities, and explores the potential signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3] Ergostane steroids, derived from the primary fungal sterol ergosterol, constitute a significant class of these compounds.[1][2][3] While ergosterol itself exhibits various biological activities, its oxygenated derivatives, including diols, triols, and other polyhydroxylated forms, often display enhanced or novel pharmacological properties.[1][2][3]

This guide focuses on the emerging sub-class of ergostane triols. Recent research has led to the isolation and characterization of novel ergostane triols from various fungal species, particularly from marine and terrestrial fungi. These compounds have demonstrated promising cytotoxic effects against cancer cell lines and significant anti-inflammatory and antimicrobial activities. Understanding the discovery pipeline, from isolation to biological characterization, is crucial for unlocking the full therapeutic potential of these novel natural products.

Novel Ergostane Triols and Their Biological Activities

Recent studies have identified several novel ergostane triols with potent biological activities. This section summarizes the key findings for a selection of these compounds.

Ergostane Triols from Aspergillus sp.

A marine sponge-associated fungus, Aspergillus sp., has been a source of novel ergostane steroids. One such compound is ergosta-6,22-dien-3β,5α,8α-triol . This compound is a known ergostane derivative that continues to be isolated from new fungal sources, highlighting its prevalence and potential biological significance.

Another study on an endophytic fungus, Aspergillus sp. M904, isolated from marine sediment, yielded two novel ergostane triols: 3β,5α,6α-trihydroxy-ergosta-7,22-diene and 3β,5α,9α-trihydroxy-ergosta-7,22-diene-6-one . These compounds were evaluated for their antimicrobial activity.

Quantitative Data Summary

The biological activities of these novel ergostane triols have been quantified in various assays. The following tables summarize the available data.

CompoundOrganism SourceBiological ActivityAssayResults (MIC in µg/mL)
3β,5α,6α-trihydroxy-ergosta-7,22-dieneAspergillus sp. M904AntimicrobialMicrobroth dilution128-256
3β,5α,9α-trihydroxy-ergosta-7,22-diene-6-oneAspergillus sp. M904AntimicrobialMicrobroth dilution64-256
Ergosta-6,22-dien-3β,5α,8α-triolAspergillus sp.Not specified in sourceNot specified in sourceNot available

Table 1: Antimicrobial Activity of Novel Ergostane Triols from Aspergillus sp. M904

While specific cytotoxic IC50 values for these novel triols were not detailed in the reviewed sources, related ergostane steroids have shown significant cytotoxicity against various cancer cell lines. For instance, other ergostane derivatives isolated from Ganoderma luteomarginatum exhibited IC50 values ranging from 6.64 to 47.63 µg/mL against K562, BEL-7402, and SGC-7901 human cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel ergostane triols. These protocols are based on established methods for the isolation and analysis of fungal secondary metabolites.

Fungal Cultivation and Metabolite Extraction
  • Fungal Strain and Cultivation: The fungal strain of interest (e.g., Aspergillus sp.) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA) for solid culture or in Potato Dextrose Broth (PDB) for liquid fermentation. Liquid cultures are typically incubated for 2-4 weeks at room temperature with shaking to ensure aeration.

  • Extraction of Metabolites:

    • For liquid cultures, the mycelia are separated from the broth by filtration. The broth is then extracted with an organic solvent such as ethyl acetate (EtOAc). The mycelia are dried, ground, and extracted with a mixture of solvents like methanol (MeOH) and dichloromethane (CH2Cl2).

    • The organic extracts are concentrated under reduced pressure to yield a crude extract.

experimental_workflow cluster_extraction Fungal Cultivation & Extraction cluster_purification Purification & Isolation cluster_characterization Structure Elucidation & Bioassays fungal_culture Fungal Culture (Solid or Liquid Medium) harvest Harvesting (Separation of Mycelia and Broth) fungal_culture->harvest extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->column_chromatography hplc HPLC Purification (Reversed-phase C18) column_chromatography->hplc pure_compound Isolated Ergostane Triol hplc->pure_compound pure_compound2 Isolated Ergostane Triol pure_compound->pure_compound2 structure_elucidation Structure Elucidation (NMR, MS, IR, UV) data_analysis Data Analysis structure_elucidation->data_analysis bioassays Biological Assays (Cytotoxicity, Antimicrobial, Anti-inflammatory) bioassays->data_analysis pure_compound2->structure_elucidation pure_compound2->bioassays

Figure 1. General workflow for the discovery and characterization of novel ergostane triols.
Isolation and Purification

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel using a gradient of solvents (e.g., n-hexane/EtOAc, followed by CH2Cl2/MeOH) to separate the components into fractions based on polarity.

  • Size-Exclusion Chromatography: Fractions of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column using a solvent such as MeOH.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of MeOH/H2O or acetonitrile/H2O).

Structure Elucidation
  • Spectroscopic Analysis: The structure of the purified compound is determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded to establish the carbon skeleton and the relative stereochemistry.

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl).

    • Ultraviolet (UV) Spectroscopy: To identify chromophores.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with various concentrations of the ergostane triol for 48-72 hours.

  • MTT Staining: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Assay (Microbroth Dilution Method)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in their respective broths to a specific turbidity.

  • Serial Dilution: The ergostane triol is serially diluted in the appropriate broth in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways

While the precise signaling pathways for the newly discovered ergostane triols are still under investigation, the biological activities of related polyhydroxylated steroids suggest potential mechanisms of action.

Cytotoxicity and Apoptosis

Many cytotoxic steroids induce apoptosis in cancer cells. The apoptotic pathway can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ergostane_triol Ergostane Triol death_receptor Death Receptors (e.g., Fas, TNFR) ergostane_triol->death_receptor bax_bak Bax/Bak Activation ergostane_triol->bax_bak caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis pyroptosis_pathway ergostane_triol Ergostane Triol inflammasome Inflammasome Activation (e.g., NLRP3) ergostane_triol->inflammasome caspase1 Caspase-1 Activation inflammasome->caspase1 gasdermin Gasdermin Cleavage caspase1->gasdermin pore_formation Pore Formation in Cell Membrane gasdermin->pore_formation cytokine_release Pro-inflammatory Cytokine Release (IL-1β, IL-18) pore_formation->cytokine_release pyroptosis Pyroptosis pore_formation->pyroptosis

References

Chemical formula C28H48O3 and molecular weight of Ergost-25-ene-3,5,6-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ergost-25-ene-3,5,6-triol, a steroidal compound with the chemical formula C28H48O3. Due to the limited availability of data for this specific molecule, this guide leverages information from closely related ergostane-type sterols to infer potential properties, experimental protocols, and biological activities. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

This compound is an ergostane-type steroid, a class of compounds known for their diverse biological activities. Its core structure is a four-ring steroid nucleus.

Core Compound Data
PropertyValueSource
Chemical Formula C28H48O3ChemTik
Molecular Weight 432.67892 g/mol ChemTik
CAS Number 56143-28-3ChemTik
Physicochemical Properties of Related Ergostane-Type Sterols
PropertyValue (for Ergost-25-ene-3,5,6,12-tetrol)Source
Molecular Formula C28H48O4PubChem
Molecular Weight 448.7 g/mol PubChem
XLogP3-AA 5.8PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 5PubChem

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are scarce. The following sections provide generalized and adapted protocols based on methodologies used for similar ergostane-type sterols.

Isolation and Purification from Natural Sources (Adapted Protocol)

Ergostane-type sterols are commonly isolated from fungi. The following protocol is adapted from the isolation of (22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta-triol from Tricholoma auratum.

Objective: To isolate and purify this compound from a fungal source.

Materials:

  • Dried and powdered fungal biomass

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Phosphate Buffered Saline (PBS)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Extract the dried fungal powder sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

    • Alternatively, perform a comprehensive extraction with methanol.

  • Fractionation:

    • Concentrate the crude extract under reduced pressure.

    • Subject the concentrated extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions containing compounds of different polarities.

  • Purification:

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest.

    • Perform further purification using preparative HPLC to isolate pure this compound.

Analytical Characterization

Objective: To confirm the structure and purity of the isolated this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire 1H NMR and 13C NMR spectra to determine the chemical structure. Expected signals would be characteristic of the ergostane skeleton with hydroxyl groups and a double bond at the C-25 position.

  • Mass Spectrometry (MS):

    • Analyze the compound using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum to identify functional groups. Expect a broad absorption band in the region of 3200-3600 cm-1 corresponding to the O-H stretching of the hydroxyl groups.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, related ergostane-type sterols have demonstrated various biological effects, suggesting potential areas of investigation for this compound.

Potential Biological Activities
  • Anti-cancer Activity: A related compound, 5,12-Dihydroxy ergost-25-ene-3,6-dione, has shown notable binding affinity to breast cancer susceptibility protein, suggesting a potential anti-cancer role.[1] Other ergosterol derivatives have demonstrated cytotoxic effects on various cancer cell lines.

  • Anti-inflammatory Activity: Ergosterol, the precursor to many ergostane-type steroids, has been shown to inhibit inflammation by suppressing the production of pro-inflammatory cytokines.

  • Bone Health: The similar compound, (22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta-triol, has been found to induce the differentiation of osteoblastic cells and promote cell proliferation, indicating a potential role in promoting bone health.[2] It also suppressed apoptosis in these cells.[2]

Hypothetical Signaling Pathway

Based on the activities of related compounds, a hypothetical signaling pathway for the anti-cancer effects of this compound could involve the modulation of key proteins in cancer progression.

G cluster_cell Cancer Cell This compound This compound Receptor Receptor This compound->Receptor Binds to Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activates Apoptosis_Induction Apoptosis_Induction Signaling_Cascade->Apoptosis_Induction Leads to Cell_Cycle_Arrest Cell_Cycle_Arrest Signaling_Cascade->Cell_Cycle_Arrest Leads to Cell_Death Cell_Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Hypothetical signaling pathway for the anti-cancer activity of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of this compound.

G Start Start: Fungal Source Extraction Extraction Start->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC Fractionation->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Biological_Assays Biological Assays (Cytotoxicity, Anti-inflammatory) Purification->Biological_Assays Data_Analysis Data Analysis & Interpretation Structural_Elucidation->Data_Analysis Biological_Assays->Data_Analysis End End: Report Data_Analysis->End

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound represents an intriguing molecule within the ergostane steroid family. While direct experimental data is currently limited, the information available for structurally similar compounds suggests its potential as a bioactive agent, particularly in the areas of oncology and inflammatory diseases. Future research should focus on the targeted synthesis or isolation of this compound to enable comprehensive physicochemical characterization and in-depth biological evaluation. Elucidating its precise mechanisms of action and signaling pathways will be crucial for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Ergost-25-ene-3,5,6-triol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol, a vital component of fungal cell membranes, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, polyhydroxylated ergostanes are of particular interest for their potential as anticancer agents. This document provides detailed protocols for the proposed synthesis of Ergost-25-ene-3,5,6-triol, a novel polyhydroxylated ergostane, and outlines its potential applications in cancer research based on the known activities of related compounds. The synthesis is based on a well-established methodology for the preparation of analogous cholestane-3,5,6-triol stereoisomers.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from a suitable ergosterol derivative. The key steps involve the stereoselective epoxidation of the Δ⁵ double bond, followed by the regioselective ring-opening of the resulting epoxide.

Step 1: Epoxidation of Ergost-25-en-3β-ol

The initial step involves the epoxidation of the double bond in the B-ring of an appropriate ergosterol precursor. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

  • Dissolve Ergost-25-en-3β-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5,6-epoxyergost-25-en-3β-ol.

Step 2: Ring-Opening of the Epoxide

The final step is the acid-catalyzed hydrolysis of the epoxide ring to yield the vicinal diol. This reaction typically proceeds with high regioselectivity and stereoselectivity.

Experimental Protocol:

  • Dissolve the purified 5,6-epoxyergost-25-en-3β-ol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature for similar steroidal compounds.

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)Analytical Data
15,6-Epoxyergost-25-en-3β-olErgost-25-en-3β-olm-CPBADichloromethane85-95>95¹H NMR, ¹³C NMR, MS
2This compound5,6-Epoxyergost-25-en-3β-olPerchloric acidTHF/Water80-90>98¹H NMR, ¹³C NMR, MS, IR

Potential Applications and Signaling Pathways

Oxidized ergosterol derivatives, particularly those with functionalities in the B-ring, have demonstrated significant potential as anticancer agents. Ergosterol peroxide, a related natural product, has been shown to induce apoptosis and inhibit key cancer-promoting signaling pathways.[1] It is hypothesized that this compound may exhibit similar or enhanced biological activities.

Anticancer Activity

Ergosterol peroxide has been reported to exert its anticancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[1]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[1]

  • Inhibition of Metastasis: Preventing the spread of cancer cells to other parts of the body.

Targeted Signaling Pathways

Based on the known mechanisms of similar polyhydroxylated steroids, this compound is a promising candidate for modulating the following signaling pathways, which are often dysregulated in cancer:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. Ergosterol peroxide has been shown to inhibit the phosphorylation of Akt, a key component of this pathway.[1]

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in the development and progression of many cancers. Some oxidized sterols have been shown to downregulate β-catenin expression.

  • NF-κB Pathway: This pathway plays a critical role in inflammation and cancer. Inhibition of NF-κB can suppress tumor growth and induce apoptosis.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Start Ergost-25-en-3β-ol Step1 Epoxidation (m-CPBA, DCM) Start->Step1 Intermediate 5,6-Epoxyergost-25-en-3β-ol Step1->Intermediate Step2 Ring-Opening (H₃O⁺, THF/H₂O) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Potential Signaling Pathway Inhibition

Signaling_Pathway Compound This compound PI3K PI3K/Akt Pathway Compound->PI3K inhibits Wnt Wnt/β-catenin Pathway Compound->Wnt inhibits NFkB NF-κB Pathway Compound->NFkB inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis inhibits Wnt->Proliferation NFkB->Proliferation

Caption: Potential inhibition of pro-survival signaling pathways.

References

Application Note: HPLC Separation of Ergost-25-ene-3,5,6-triol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ergost-25-ene-3,5,6-triol is a trihydroxylated sterol derivative. The analysis and purification of such oxidized sterols are crucial in various research fields, including the study of lipid metabolism and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method for the separation of this compound from complex mixtures. The described protocol is based on established methods for the analysis of similar sterol compounds and provides a robust starting point for method development and validation.

Materials and Methods

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Mass Spectrometry (MS) detector.

  • Reversed-phase C18 column.

  • Data acquisition and processing software.

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Ammonium acetate or acetic acid (for mobile phase modification).

  • This compound standard (if available).

  • Sample dissolution solvent: 95% methanol or a similar organic solvent.

Sample Preparation:

For biological matrices, a sample preparation procedure involving saponification followed by solid-phase extraction (SPE) is recommended to remove interfering lipids and concentrate the analyte of interest.

  • Saponification: To hydrolyze sterol esters, treat the sample with a solution of potassium hydroxide in methanol.

  • Extraction: After saponification, extract the non-saponifiable lipids, including this compound, using an organic solvent like hexane or a chloroform/methanol mixture.[1]

  • Solid-Phase Extraction (SPE): Further purify the extract using a silica-based SPE cartridge. Elute nonpolar compounds first, followed by the elution of sterols with a more polar solvent mixture, such as 30% isopropanol in hexane.[1]

  • Final Preparation: Evaporate the solvent from the collected fraction and reconstitute the residue in the initial mobile phase or a compatible solvent like 95% methanol prior to HPLC injection.[1]

HPLC Conditions:

The following table summarizes typical starting conditions for the HPLC separation of sterols, which can be adapted for this compound.

ParameterCondition 1 (General Sterols)[1]Condition 2 (Phytosterols)[2]Condition 3 (Cholesterol Metabolites)[3]
Column Luna C18 (250 x 2.0 mm, 3 µm) with C18 guard column (4 x 2 mm)Waters Atlantis dC18 (150 x 2.1 mm, 5 µm)Purospher Star RP-18e (125 x 2 mm, 3 µm)
Mobile Phase A 100% Methanol with 5 mM Ammonium AcetateAcetonitrile/Water (0.01% Acetic Acid)Water/Methanol
Mobile Phase B 85% Methanol with 5 mM Ammonium Acetate-Methanol/Acetone/n-Hexane
Gradient Start with 100% B for 2 min, ramp to 100% A over 13 min, hold for 10 minIsocratic or Gradient (specific gradient not detailed in abstract)Gradient (specific gradient not detailed in abstract)
Flow Rate Not specified0.5 mL/minNot specified
Column Temperature Not specified30 °CNot specified
Detection Electrospray Ionization Mass Spectrometry (ESI-MS)Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)Mass Spectrometry (MS)
Injection Volume 10 µLNot specifiedNot specified

Detection:

Due to the lack of a strong chromophore in many sterols, UV detection at lower wavelengths (e.g., 205-210 nm) may be possible, but sensitivity might be limited. Mass spectrometry (MS) is the preferred detection method for sterols as it offers higher sensitivity and selectivity.[4] Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization techniques for sterol analysis.

Protocol: HPLC Separation of this compound

This protocol provides a starting point for the development of a specific method for this compound.

1. Preparation of Mobile Phases:

  • Mobile Phase A: Prepare a solution of 100% methanol with 5 mM ammonium acetate. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Prepare a solution of 85% methanol and 15% water with 5 mM ammonium acetate. Filter through a 0.22 µm membrane filter.

2. HPLC System Setup and Equilibration:

  • Install a reversed-phase C18 column (e.g., 250 x 2.1 mm, 3 µm).

  • Set the column temperature to 30 °C.

  • Set the flow rate to 0.5 mL/min.

  • Equilibrate the column with the initial mobile phase conditions (100% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

3. Sample Injection:

  • Inject 10 µL of the prepared sample or standard solution.

4. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.00100
2.00100
15.01000
25.01000
25.10100
30.00100

5. Detection:

  • If using a UV detector, monitor the effluent at 205 nm.

  • If using a mass spectrometer, set the instrument to acquire data in positive ion mode. The specific mass-to-charge ratio (m/z) for this compound should be determined and used for selective monitoring.

6. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to a standard (if available) or by its mass spectrum.

  • For quantitative analysis, construct a calibration curve using standards of known concentrations.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Saponification Saponification Sample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Injection Injection Reconstitution->Injection Column C18 Reversed-Phase Column Injection->Column Detection Detection (UV/MS) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Ergost-25-ene-3,5,6-triol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergost-25-ene-3,5,6-triol is a trihydroxylated derivative of ergosterol, the primary sterol in fungal cell membranes. While research on this specific molecule is limited, its structural similarity to other biologically active ergosterol derivatives suggests its potential as a modulator of cellular processes. Notably, the presence of hydroxyl groups at the C-5 and C-6 positions in similar ergostane-type steroids has been linked to significant biological activities, including the induction of cell differentiation.[1][2] This document provides detailed experimental protocols for investigating the effects of this compound in various cell culture models. The protocols outlined below are designed to assess its impact on cell viability, proliferation, apoptosis, and to explore its potential mechanism of action through signaling pathway analysis.

Data Presentation

Quantitative data from the following experimental protocols should be recorded and organized in structured tables for clear comparison and analysis.

Table 1: Cell Viability (MTT Assay)

Concentration of this compound (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Cell Viability
0 (Vehicle Control)100
0.1
1
10
25
50
100

Table 2: Cell Proliferation (BrdU Assay)

Concentration of this compound (µM)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Absorbance (450 nm) - Replicate 3Mean Absorbance% Proliferation
0 (Vehicle Control)100
0.1
1
10
25
50
100

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

Concentration of this compound (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
25
50

Table 4: Gene Expression Analysis (RT-qPCR)

Target GeneConcentration of this compound (µM)Fold Change (vs. Control) - Replicate 1Fold Change (vs. Control) - Replicate 2Fold Change (vs. Control) - Replicate 3Mean Fold Change
Bcl-201.01.01.01.0
25
Bax01.01.01.01.0
25
Caspase-301.01.01.01.0
25
Cyclin D101.01.01.01.0
25
p2101.01.01.01.0
25

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

  • When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., cancer cell line, normal cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in a final volume of 100 µL. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Proliferation Analysis using BrdU Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • BrdU (Bromodeoxyuridine) labeling and detection kit

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound.

  • Incubate for the desired period (e.g., 24 hours).

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) according to the manufacturer's instructions.

  • Add the substrate and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the percentage of proliferation relative to the vehicle control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with selected concentrations of this compound (e.g., based on IC₅₀ from the MTT assay) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Signaling Pathway Analysis

Based on the known activities of related sterol compounds, this compound may modulate key signaling pathways involved in cell fate decisions. A proposed workflow for investigating these pathways is presented below.

G cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_pathways Signaling Pathway Investigation CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment This compound Treatment CellCulture->Treatment ProteinExtraction Protein Extraction Treatment->ProteinExtraction RNAExtraction RNA Extraction Treatment->RNAExtraction WesternBlot Western Blot ProteinExtraction->WesternBlot RTqPCR RT-qPCR RNAExtraction->RTqPCR Apoptosis Apoptosis Pathway (Bcl-2, Bax, Caspase-3) WesternBlot->Apoptosis CellCycle Cell Cycle Pathway (Cyclin D1, p21) WesternBlot->CellCycle PI3K_Akt PI3K/Akt Pathway (p-Akt, p-mTOR) WesternBlot->PI3K_Akt RTqPCR->Apoptosis RTqPCR->CellCycle

Caption: Experimental workflow for investigating the effects of this compound on key signaling pathways.

A plausible signaling pathway that could be affected by this compound, based on the pro-differentiating and potential anti-cancer effects of similar compounds, is the PI3K/Akt pathway, which is central to cell survival and proliferation.

G Ergost This compound Receptor Membrane Receptor (Hypothesized) Ergost->Receptor Binds to PI3K PI3K Receptor->PI3K Activates/Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

The provided protocols offer a comprehensive framework for the initial characterization of the biological activities of this compound in a cell culture setting. Given the limited specific data on this compound, a systematic approach as outlined will be crucial in elucidating its potential therapeutic applications. Researchers are encouraged to adapt these protocols to their specific cell models and research questions. The diverse biological activities of related ergosterol derivatives, such as anti-inflammatory and anti-cancer effects, suggest that this compound is a promising candidate for further investigation.[3][4]

References

Application Note: Quantification of Ergost-25-ene-3,5,6-triol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantification of Ergost-25-ene-3,5,6-triol, a hypothetical hydroxylated derivative of ergosterol, in biological samples. Due to the limited available literature on this specific analyte, the methodologies presented are based on established principles for the analysis of structurally similar steroid triols and oxysterols. Two primary analytical approaches are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive starting point for the development and validation of a robust analytical method.

Introduction: Ergosterol is a vital sterol in fungal cell membranes and the precursor to vitamin D2. Its metabolic pathways and derivatives are of significant interest in understanding fungal biology and developing antifungal agents. This compound is a putative metabolite of ergosterol, potentially formed through oxidative processes. The quantification of this and other hydroxylated ergosterol derivatives in biological matrices is crucial for elucidating their physiological roles, identifying biomarkers of fungal activity or exposure, and for pharmacological research. This application note outlines detailed procedures for the extraction, derivatization, and quantification of this compound from biological samples such as plasma and serum.

Hypothetical Biological Significance and Signaling Pathway

This compound may play a role in modulating cellular signaling pathways in a manner analogous to endogenous oxysterols in mammals, which are known to be involved in lipid homeostasis, inflammation, and cell death. In a fungal context, such a metabolite could be involved in feedback regulation of ergosterol biosynthesis or act as a signaling molecule in response to oxidative stress. A hypothetical signaling cascade could involve its interaction with a nuclear receptor, leading to the modulation of gene expression related to stress response and cell membrane maintenance.

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ergosterol Ergosterol Ergost_triol This compound Ergosterol->Ergost_triol Oxidation ROS Reactive Oxygen Species (ROS) ROS->Ergosterol Receptor Nuclear Receptor (e.g., Fungal Homolog) Ergost_triol->Receptor Binding Complex Receptor-Ligand Complex Receptor->Complex DNA DNA (Stress Response Element) Complex->DNA Translocation Transcription Modulation of Gene Transcription DNA->Transcription

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

A general workflow for the quantification of this compound involves sample preparation, analyte separation, and detection.

Experimental_Workflow start Biological Sample (e.g., Plasma, Serum) prep Sample Preparation (LLE or SPE) start->prep gcms_path GC-MS Analysis prep->gcms_path lcmsms_path LC-MS/MS Analysis prep->lcmsms_path deriv Derivatization (e.g., Silylation) gcms_path->deriv lcmsms_analysis LC-MS/MS Separation and Detection lcmsms_path->lcmsms_analysis gcms_analysis GC-MS Separation and Detection deriv->gcms_analysis data Data Analysis and Quantification gcms_analysis->data lcmsms_analysis->data

Techniques for purifying ergostane steroids from natural extracts

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Isolation of Ergostane Steroids from Natural Extracts

For researchers, scientists, and professionals in drug development, the successful purification of bioactive compounds is a critical step in the discovery pipeline. Ergostane steroids, a diverse class of natural products found in fungi, plants, and marine organisms, have garnered significant interest for their wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties. This document provides detailed application notes and experimental protocols for the extraction, separation, and purification of ergostane steroids from natural sources.

Introduction to Ergostane Steroids

Ergostane steroids are C28 steroids characterized by a specific side chain attached to the cyclopentanoperhydrophenanthrene nucleus. Ergosterol, a key component of fungal cell membranes, is one of the most well-known members of this class. Other notable ergostane-type steroids include brassinosteroids from plants and withanolides, which are particularly abundant in species of the Solanaceae family. The structural diversity within this class presents both a challenge and an opportunity for natural product chemists.

General Workflow for Purification

The purification of ergostane steroids from natural extracts typically follows a multi-step process designed to progressively enrich the target compounds while removing impurities. The general workflow involves extraction, partitioning, chromatographic separation, and a final polishing step, often crystallization.

Purification Workflow Start Natural Source (e.g., Fungi, Plant Material) Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning ColumnChromatography Column Chromatography (e.g., Silica Gel) Partitioning->ColumnChromatography FractionAnalysis Fraction Analysis (e.g., TLC, HPLC) ColumnChromatography->FractionAnalysis PurifiedFractions Pooling of Pure Fractions FractionAnalysis->PurifiedFractions FinalPurification Final Purification (e.g., HPLC, Crystallization) PurifiedFractions->FinalPurification PureCompound Pure Ergostane Steroid FinalPurification->PureCompound

Caption: A generalized workflow for the purification of ergostane steroids.

Experimental Protocols

Protocol 1: Extraction and Saponification for Ergosterol from Mushrooms

This protocol is adapted for the extraction of ergosterol, a common ergostane steroid, from fungal sources. Saponification is included to hydrolyze sterol esters, increasing the yield of free ergosterol.

Materials:

  • Dried mushroom powder

  • Methanol (HPLC grade)

  • Potassium hydroxide (KOH)

  • Hexane (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extraction: Weigh 10 g of dried mushroom powder and place it in a 250 mL flask. Add 100 mL of methanol and reflux the mixture at 60-70°C for 2 hours.

  • Saponification: To the methanolic extract, add 10 g of KOH and continue refluxing for another 1 hour to saponify any ergosteryl esters.

  • Partitioning: After cooling to room temperature, add 50 mL of deionized water to the mixture. Transfer the mixture to a separatory funnel and extract three times with 100 mL of hexane.

  • Washing: Combine the hexane extracts and wash them with 50 mL of deionized water until the washings are neutral.

  • Drying and Concentration: Dry the hexane phase over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ergosterol extract.

Protocol 2: Silica Gel Column Chromatography for the Separation of Withanolides

This protocol details the separation of withanolides, a class of ergostane-type steroids, from the crude extract of Withania somnifera leaves.

Materials:

  • Crude withanolide extract

  • Silica gel (60-120 mesh) for column chromatography

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Glass column (e.g., 50 cm length, 4 cm diameter)

  • Fraction collector (optional)

  • TLC plates (silica gel 60 F254)

Procedure:

  • Column Packing: Prepare a slurry of 100 g of silica gel in chloroform and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a small layer of sand on top of the silica bed.

  • Sample Loading: Dissolve 5 g of the crude withanolide extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the column.

  • Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient could be:

    • Fractions 1-20: 100% Chloroform

    • Fractions 21-40: Chloroform:Methanol (99:1)

    • Fractions 41-60: Chloroform:Methanol (98:2)

    • Fractions 61-80: Chloroform:Methanol (95:5)

  • Fraction Collection and Analysis: Collect fractions of 20 mL each. Monitor the separation by spotting an aliquot of every few fractions on a TLC plate. Develop the TLC plate using a chloroform:methanol (9:1) solvent system and visualize under UV light (254 nm) and by staining with an anisaldehyde-sulfuric acid reagent followed by heating.

  • Pooling and Concentration: Combine the fractions containing the target withanolide(s) based on the TLC analysis. Evaporate the solvent from the pooled fractions to obtain the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for the Analysis and Purification of Ergostane Steroids

HPLC is a powerful technique for both the analysis and final purification of ergostane steroids. This protocol provides a general method that can be adapted for various ergostane compounds.

Materials:

  • Partially purified ergostane steroid fraction

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be:

      • 0-5 min: 60% Acetonitrile

      • 5-20 min: Gradient to 95% Acetonitrile

      • 20-25 min: Hold at 95% Acetonitrile

      • 25-30 min: Return to 60% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or 282 nm (for ergosterol)

    • Injection Volume: 20 µL

  • Analysis and Purification: For analytical purposes, identify and quantify the peaks by comparing their retention times and UV spectra with those of authentic standards. For preparative HPLC, collect the eluent corresponding to the peak of interest. Multiple injections may be necessary to obtain a sufficient quantity of the pure compound.

Data Presentation

A purification table is essential for tracking the progress of a purification procedure and for reporting the results in a standardized format.

Table 1: Purification Summary for Ergosterol from Agaricus bisporus

Purification StepTotal Protein (mg)Total Ergosterol (mg)Specific Activity (mg Ergosterol/mg Protein)Yield (%)Purification Fold
Crude Extract150030.00.021001
Saponification & Hexane Partition50027.00.054902.7
Silica Gel Column Chromatography5022.50.457522.5
Crystallization1518.01.26060

Table 2: HPLC Retention Times of Selected Withanolides

CompoundRetention Time (min)
Withaferin A15.2
Withanone16.8
Withanolide D18.5
Conditions: C18 column (250 x 4.6 mm, 5 µm), Mobile phase: Methanol:Water (70:30), Flow rate: 1.0 mL/min, Detection: 227 nm.

Signaling Pathways

Ergostane steroids are involved in crucial biological pathways. Understanding these pathways can provide context for their biological activity and potential applications.

Ergosterol Biosynthesis Pathway

Ergosterol is synthesized in fungi from acetyl-CoA through a complex series of enzymatic reactions. This pathway is a major target for antifungal drugs.

Ergosterol Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase, Lanosterol synthase Zymosterol Zymosterol Lanosterol->Zymosterol ERG24, ERG25, ERG26, ERG27 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosterol Ergosterol Episterol->Ergosterol ERG3, ERG5

Caption: Key steps in the ergosterol biosynthesis pathway in fungi.

Brassinosteroid Signaling Pathway

Brassinosteroids are plant hormones that regulate a wide range of developmental processes. Their signaling is initiated at the cell surface.

Brassinosteroid Signaling cluster_membrane Plasma Membrane BR Brassinosteroid (BR) BRI1 BRI1 (Receptor) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inactivates BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Phosphorylates (Inactivates) GeneExpression Gene Expression BZR1_BES1->GeneExpression Activates

Caption: Simplified brassinosteroid signaling pathway in plants.

Conclusion

The purification of ergostane steroids from natural extracts requires a systematic approach combining classical and modern separation techniques. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their own purification strategies for this important class of bioactive molecules. Careful monitoring of each purification step and accurate quantification are key to achieving high purity and yield.

Application Notes and Protocols for Ergostane Steroids in Estrogen Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ergostane-type steroids, specifically using (22E)-ergosta-6,9,22-triene-3β,5α,8α-triol as a prime example, in the study of estrogen biosynthesis. The provided protocols offer detailed methodologies for key experiments to investigate the effects of such compounds on aromatase, the key enzyme in estrogen synthesis.

Application Notes

Ergostane steroids, a class of C28 steroids, have emerged as a subject of interest in the study of estrogen biosynthesis due to their potential to modulate the activity and expression of aromatase (CYP19A1). Aromatase is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. Its inhibition is a key therapeutic strategy for estrogen-dependent diseases, particularly hormone receptor-positive breast cancer.

One notable ergostane steroid, (22E)-ergosta-6,9,22-triene-3β,5α,8α-triol , has been identified as a potent inhibitor of estrogen biosynthesis.[1][2] This compound has been shown to decrease the expression of aromatase at both the mRNA and protein levels in human ovarian granulosa-like KGN cells.[1] The mechanism of action for this particular ergostane triol involves the inhibition of the p38 MAPK signaling pathway, which subsequently leads to a reduction in the phosphorylation of the cAMP response element-binding protein (CREB).[1] Activated CREB is a key transcription factor for the aromatase gene.

The study of ergostane steroids like (22E)-ergosta-6,9,22-triene-3β,5α,8α-triol offers a valuable avenue for the discovery and development of novel, potentially tissue-selective aromatase modulators. Understanding the structure-activity relationships of these compounds can inform the design of new therapeutic agents for estrogen-dependent cancers and other endocrine disorders.

The human ovarian granulosa-like tumor cell line, KGN, is a well-established in vitro model for studying aromatase regulation and estrogen biosynthesis.[3] These cells express functional FSH receptors and exhibit steroidogenic activity, making them a relevant system for screening potential aromatase inhibitors.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effects of (22E)-ergosta-6,9,22-triene-3β,5α,8α-triol on estrogen biosynthesis.

CompoundCell LineParameterValueReference
(22E)-ergosta-6,9,22-triene-3β,5α,8α-triolKGNIC50 for Estrogen Biosynthesis Inhibition0.5 µM[1]

Signaling Pathway and Experimental Workflow Diagrams

Estrogen_Biosynthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone Aromatase Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase Estrone->Estradiol Aromatase Aromatase (CYP19A1)

Caption: Simplified pathway of estrogen biosynthesis highlighting the central role of aromatase.

Ergostane_Inhibition_Pathway cluster_cell Granulosa Cell Ergostane (22E)-ergosta-6,9,22-triene-3β,5α,8α-triol p38_MAPK p38 MAPK Ergostane->p38_MAPK inhibits CREB CREB p38_MAPK->CREB phosphorylates pCREB p-CREB CREB->pCREB Aromatase_Gene Aromatase Gene (CYP19A1) pCREB->Aromatase_Gene activates transcription Aromatase_mRNA Aromatase mRNA Aromatase_Gene->Aromatase_mRNA Aromatase_Protein Aromatase Protein Aromatase_mRNA->Aromatase_Protein Estrogen_Biosynthesis Estrogen Biosynthesis Aromatase_Protein->Estrogen_Biosynthesis

Caption: Proposed mechanism of aromatase inhibition by (22E)-ergosta-6,9,22-triene-3β,5α,8α-triol.

Experimental_Workflow cluster_assays Analyses start Start: KGN Cell Culture treatment Treat cells with Ergostane Steroid start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest Cells and Supernatant incubation->harvest elisa ELISA for Estrogen in Supernatant harvest->elisa qpcr qPCR for Aromatase mRNA from Cells harvest->qpcr western Western Blot for Aromatase Protein from Cells harvest->western

Caption: General experimental workflow for studying the effects of ergostane steroids on estrogen biosynthesis.

Experimental Protocols

KGN Cell Culture

Materials and Reagents:

  • KGN human ovarian granulosa-like tumor cell line

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture KGN cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks.

  • For experiments, seed cells into appropriate plates (e.g., 96-well for ELISA, 6-well for RNA/protein extraction).

Estrogen Biosynthesis Assay (Estradiol ELISA)

Materials and Reagents:

  • KGN cells cultured in 96-well plates

  • Test compound (e.g., (22E)-ergosta-6,9,22-triene-3β,5α,8α-triol) dissolved in a suitable solvent (e.g., DMSO)

  • Androstenedione (substrate for aromatase)

  • Phenol red-free DMEM/F-12 medium with charcoal-stripped FBS

  • Human Estradiol ELISA kit

  • Microplate reader

Protocol:

  • Seed KGN cells in a 96-well plate and allow them to adhere and grow to near confluency.

  • Replace the medium with phenol red-free DMEM/F-12 containing charcoal-stripped FBS.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Add androstenedione (e.g., 100 nM final concentration) to each well to serve as the substrate for aromatase.[5]

  • Incubate for an additional 24 hours.[5]

  • Collect the cell culture supernatant.

  • Quantify the concentration of estradiol in the supernatant using a human estradiol ELISA kit according to the manufacturer's instructions.[6]

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the log of the compound concentration.

Quantitative Real-Time PCR (qPCR) for Aromatase (CYP19A1) mRNA Expression

Materials and Reagents:

  • KGN cells cultured in 6-well plates

  • Test compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for CYP19A1 and a reference gene (e.g., ACTB or GAPDH)[7]

  • Real-time PCR system

Protocol:

  • Treat KGN cells with the test compound for a specified duration (e.g., 24 hours).

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using a qPCR master mix, primers for CYP19A1, and a reference gene.[7][8]

  • The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in CYP19A1 mRNA expression, normalized to the reference gene.[10]

Western Blotting for Aromatase Protein Expression

Materials and Reagents:

  • KGN cells cultured in 6-well plates

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against aromatase[11]

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat KGN cells with the test compound for a specified time (e.g., 48 hours).

  • Lyse the cells in lysis buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against aromatase overnight at 4°C.[12][13]

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative change in aromatase protein expression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ergost-25-ene-3,5,6-triol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ergost-25-ene-3,5,6-triol. Due to the limited availability of specific literature on this exact molecule, this guide draws upon established principles of steroid chemistry, particularly the oxidation and dihydroxylation of ergosterol and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound from ergosterol?

A1: The main challenges include:

  • Chemoselectivity: Ergosterol possesses multiple reactive sites, including a conjugated diene system in the B-ring (C5=C6 and C7=C8) and an isolated double bond in the side chain (C22=C23). The target molecule, however, has a double bond at C25, implying a potential isomerization or starting from a different ergostane derivative. Assuming the intended starting material has the standard ergosterol ring structure, selectively hydroxylating the C5=C6 double bond without affecting the other reactive sites is a significant hurdle.

  • Stereocontrol: The introduction of hydroxyl groups at C-3, C-5, and C-6 must be stereospecific to yield the desired isomer. The relative stereochemistry of the 5,6-diol is a critical aspect to control.

  • Side Reactions: The conjugated diene system is prone to various side reactions, including epoxidation, peroxide formation (especially via photo-oxidation), and aromatization of the B-ring under harsh oxidative conditions.[1][2]

  • Purification: The final product, a polar triol, can be challenging to separate from starting material, stereoisomers, and various byproducts. This often necessitates multi-step chromatographic purification.[3]

Q2: Which methods are suitable for introducing the 5,6-diol functionality?

A2: The formation of a vicinal diol from an alkene can be achieved through several methods. For the C5=C6 double bond in an ergosterol-type precursor, the following are plausible approaches:

  • Syn-dihydroxylation: Catalytic osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) (the Upjohn dihydroxylation) is a reliable method for creating a cis-diol.[4]

  • Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation of the double bond followed by acid-catalyzed ring-opening of the epoxide.

  • Prévost and Woodward Reactions: The Prévost reaction (using iodine and silver benzoate) yields trans-diols, while the Woodward modification (using iodine and silver acetate in wet acetic acid) produces cis-diols.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the reaction. The product, being a triol, will be significantly more polar than the starting ergosterol. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should show a clear separation between the starting material spot (higher Rf) and the product spot (lower Rf). High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring and quantification.[3][5]

Q4: What are the best practices for purifying the final product?

A4: Purification of steroidal triols typically involves:

  • Work-up: Quenching the reaction and extracting the product into a suitable organic solvent.

  • Chromatography: Column chromatography using silica gel is essential for separating the product from less polar byproducts and unreacted starting material.[3] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents (e.g., old OsO₄ or NMO). Incorrect reaction temperature (too low). Poor quality starting material.Use fresh, high-purity reagents. Optimize the reaction temperature; some reactions may require gentle heating to initiate. Verify the purity of the starting ergosterol derivative by NMR or melting point.
Formation of Multiple Products (Poor Selectivity) Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). Reactivity of other double bonds in the molecule. Photo-oxidation leading to ergosterol peroxide.[1]Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to improve selectivity. Reduce the reaction time and monitor closely with TLC. Consider using a protecting group for the C-3 hydroxyl group. Conduct the reaction in the dark to prevent photo-oxidation.[1]
Low Yield Incomplete reaction. Product degradation during work-up or purification. Mechanical losses during transfers and purification.Allow the reaction to run longer, monitoring with TLC until the starting material is consumed. Use mild conditions for work-up (e.g., avoid strong acids or bases if the product is sensitive). Ensure careful handling and transfers to minimize loss of material.
Difficulty in Purifying the Product Product and impurities have similar polarities. Product is streaking on the silica gel column.Try a different chromatographic technique (e.g., reversed-phase HPLC). Use a different solvent system for column chromatography. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the elution solvent to reduce streaking.

Experimental Protocols

Protocol 1: General Procedure for cis-Dihydroxylation of an Ergostene Precursor

This protocol is a general guideline for the syn-dihydroxylation of the C5=C6 double bond using catalytic OsO₄. Caution: Osmium tetroxide is highly toxic and volatile. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Dissolution: Dissolve the ergostene starting material (1 equivalent) in a suitable solvent system, such as a mixture of acetone and water (e.g., 10:1 v/v).

  • Addition of Co-oxidant: Add N-Methylmorpholine N-oxide (NMO) (1.5 equivalents) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Catalyst: Add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%), typically as a solution in toluene.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 4-24 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Stir for 30 minutes.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Ergostene Precursor dissolve Dissolve in Acetone/Water start->dissolve add_nmo Add NMO dissolve->add_nmo cool Cool to 0 °C add_nmo->cool add_oso4 Add Catalytic OsO4 cool->add_oso4 monitor Monitor by TLC add_oso4->monitor quench Quench with Na2SO3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Isolate Pure Triol purify->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_side_products Side Products on TLC? check_sm->check_side_products Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No degradation Product Degradation check_side_products->degradation No reaction_conditions Harsh Conditions check_side_products->reaction_conditions Yes solution1 Increase reaction time / temperature incomplete_reaction->solution1 solution2 Use milder work-up / purification conditions degradation->solution2 solution3 Lower temperature, reduce time, use protecting group reaction_conditions->solution3

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of Ergost-25-ene-3,5,6-triol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Ergost-25-ene-3,5,6-triol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous cell culture medium?

A1: this compound, like many sterol-based compounds, is highly hydrophobic. Its chemical structure leads to poor water solubility, causing it to precipitate in aqueous solutions like cell culture media. Lipids and sterols, in general, present solubility challenges in such environments.[1]

Q2: What are the initial steps I should take when encountering solubility problems?

A2: Start by preparing a high-concentration stock solution in a suitable organic solvent before diluting it to the final concentration in your experimental medium. This is a standard practice for poorly soluble compounds. It is crucial to ensure the final solvent concentration is low enough to not affect the cells.

Q3: Can the solvent I use for my stock solution affect my experimental results?

A3: Absolutely. Solvents, even at low concentrations, can have biological effects. For instance, Dimethyl sulfoxide (DMSO) can influence cell growth and viability.[2] It is essential to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the this compound.

Q4: Are there alternatives to common organic solvents like DMSO?

A4: Yes, several other strategies can be employed, including the use of co-solvents, surfactants, and cyclodextrins to enhance the solubility of hydrophobic compounds.[3][4][5] Each method has its advantages and potential drawbacks that need to be considered for your specific experimental setup.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution in Aqueous Media

Cause: The hydrophobic nature of this compound causes it to aggregate and precipitate when the concentration of the organic solvent is significantly reduced in the aqueous medium.

Solutions:

  • Optimize Stock Solution Concentration: Prepare the highest possible, yet stable, stock concentration in your chosen organic solvent. This will minimize the volume of solvent added to the aqueous medium.

  • Serial Dilution: Perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.

  • Use of Solubilizing Agents: Incorporate a solubilizing agent in your formulation. The table below summarizes common options.

Solubilization MethodMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent mixture, allowing for better dissolution of hydrophobic compounds.[2]Simple to use, effective for many compounds.Can be toxic to cells at higher concentrations, may have off-target effects.[6][7]
Surfactants (e.g., Tween 80, Polysorbate 80) Form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility.[8]Effective at low concentrations, can create stable dispersions.Can be cytotoxic, may interfere with certain assays.[9][10]
Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) Form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[4][11][12][13]Low cytotoxicity, can significantly enhance solubility.[6][14]May not be effective for all compounds, can be more expensive.
Issue 2: Observed Cellular Toxicity in Vehicle Control Group

Cause: The solvent or solubilizing agent used is exerting a toxic effect on the cells at the concentration being tested.

Solutions:

  • Determine the Maximum Tolerated Solvent Concentration: Perform a dose-response experiment with your vehicle (solvent or solubilizing agent) alone to determine the highest concentration that does not cause significant cytotoxicity.

  • Switch to a Less Toxic Alternative: If the required solvent concentration is toxic, consider switching to a different solubilizing agent. For example, cyclodextrins are often less cytotoxic than many organic solvents and surfactants.[6]

  • Reduce Incubation Time: If possible, reduce the duration of the experiment to minimize the cells' exposure to the potentially toxic vehicle.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution with a Co-solvent
  • Weigh out the desired amount of this compound powder.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to completely dissolve the powder. Aim for a high stock concentration (e.g., 10-50 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing your working solution, dilute the stock solution directly into the pre-warmed cell culture medium. Ensure the final solvent concentration is below the predetermined non-toxic level (typically ≤ 0.5% for DMSO).

Protocol 2: Solubilization using Cyclodextrins

This protocol is adapted from methods used for other sterols.[11][14]

  • Preparation of the Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or your basal cell culture medium (e.g., 10-100 mM).

  • Complex Formation:

    • Add the this compound (either as a powder or a concentrated solution in a minimal amount of a volatile organic solvent like ethanol) to the HP-β-CD solution. A molar ratio of 1:1 to 1:4 (sterol:cyclodextrin) is a good starting point.

    • Incubate the mixture at a slightly elevated temperature (e.g., 37-55°C) with constant stirring or shaking for several hours (e.g., 12 hours) to facilitate complex formation.

  • Sterilization and Use:

    • Sterilize the resulting solution by filtering it through a 0.22 µm filter.

    • This solution can now be used as your stock for further dilutions in the complete cell culture medium.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Troubleshooting Strategies A This compound Powder B Dissolve in Organic Solvent (e.g., DMSO, Ethanol) A->B C Dilute in Aqueous Medium B->C D Observe for Precipitation C->D E No Precipitation Proceed with Experiment D->E No F Precipitation Occurs D->F Yes G Optimize Stock Concentration & Dilution Method F->G H Use Co-solvent/Surfactant F->H I Use Cyclodextrin F->I G->C J Test for Vehicle Cytotoxicity H->J I->J J->H Toxic, try another J->I Toxic, try another K Select Non-toxic Method & Proceed with Experiment J->K Non-toxic

Caption: Workflow for selecting a suitable solubilization strategy.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_2 Inclusion Complex Formation Sterol This compound Complex Soluble Inclusion Complex Sterol_in_CD This compound Sterol->Sterol_in_CD Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity)

Caption: Formation of a water-soluble inclusion complex.

Hypothetical Signaling Pathway for a Bioactive Sterol

G Sterol This compound Receptor Membrane or Nuclear Receptor Sterol->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Differentiation, Apoptosis) Gene_Expression->Cellular_Response

References

Technical Support Center: Optimizing HPLC for Polyhydroxylated Sterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of polyhydroxylated sterols (oxysterols).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing polyhydroxylated sterols by HPLC?

A1: The main challenges include:

  • Low UV absorbance: Most polyhydroxylated sterols lack a strong chromophore, making detection by UV-Vis challenging at low concentrations.

  • Structural similarity: Many oxysterols are isomers, differing only in the position or stereochemistry of a hydroxyl group, which makes chromatographic separation difficult.

  • Low abundance in biological samples: These compounds are often present at low concentrations in complex biological matrices, requiring sensitive detection methods and efficient sample preparation.

  • Potential for auto-oxidation: Polyhydroxylated sterols can be susceptible to oxidation during sample preparation and analysis, leading to artifact formation.

Q2: Which type of HPLC column is best suited for polyhydroxylated sterol analysis?

A2: Reversed-phase columns, particularly C18 and C8 phases, are the most commonly used for separating polyhydroxylated sterols. The choice between C18 and C8 can influence the separation of specific isomers. For instance, a C8 column with an acetonitrile-based mobile phase has shown good separation for 7α- and 7β-hydroxycholesterol.[1] For highly similar compounds, specialized column chemistries or even normal-phase chromatography may be necessary.

Q3: What are the typical mobile phases used for the separation of polyhydroxylated sterols?

A3: Typical mobile phases for reversed-phase HPLC of polyhydroxylated sterols consist of methanol or acetonitrile with water.[1] Small amounts of additives like ammonium acetate or formic acid are often included to improve peak shape and ionization efficiency for mass spectrometry detection.[2] The choice between methanol and acetonitrile can significantly impact the selectivity and resolution of isomeric pairs.[1]

Q4: Is derivatization necessary for the analysis of polyhydroxylated sterols?

A4: Derivatization is often employed to enhance the sensitivity of detection, especially for UV-Vis or fluorescence detectors. Reagents that introduce a chromophore or fluorophore by reacting with the hydroxyl or keto groups of the sterols can significantly improve signal intensity.[3][4] For mass spectrometry detection, derivatization can improve ionization efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of polyhydroxylated sterols.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times - Fluctuations in column temperature.- Changes in mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Use a guard column and replace the analytical column if performance degrades.
Low Signal Intensity/Sensitivity - Low analyte concentration.- Inefficient ionization (for MS detection).- Poor UV absorbance.- Concentrate the sample before injection.- Optimize MS source parameters or consider derivatization to enhance ionization.- Derivatize the sterols with a UV-active or fluorescent tag.
Ghost Peaks - Contamination in the mobile phase or sample.- Carryover from previous injections.- Use high-purity solvents and filter the mobile phase.- Implement a thorough needle wash protocol in the autosampler.- Run blank injections to identify the source of contamination.
High Backpressure - Clogged column frit.- Particulate matter in the sample.- Filter all samples before injection.- Back-flush the column with a strong solvent (disconnect from the detector first).- Replace the column inlet frit if the pressure remains high.
Irreproducible Results - Sample degradation.- Inconsistent sample preparation.- Add an antioxidant (e.g., BHT) to the sample to prevent auto-oxidation.- Ensure consistent and standardized sample preparation procedures.

Experimental Protocols

Protocol 1: HPLC-MS Analysis of Oxysterols in Biological Matrices

This protocol is adapted from a method for the identification and quantification of sterols in mammalian cells and tissues.[1][5]

1. Sample Preparation (Modified Bligh/Dyer Extraction): a. Homogenize the biological sample in the presence of deuterated internal standards. b. Perform a liquid-liquid extraction using a mixture of chloroform and methanol. c. Separate the phases by centrifugation. d. Collect the lower organic phase containing the lipids. e. Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase.

2. HPLC Parameters:

  • Column: Reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from mobile phase A to B. The specific gradient profile should be optimized for the target analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.[2]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Selected Reaction Monitoring (SRM) for targeted quantification.

Protocol 2: Derivatization for Enhanced UV Detection

This protocol describes a general approach for derivatizing polyhydroxylated sterols to improve their detection by UV.

1. Derivatization Reagent Selection:

  • Choose a reagent that reacts with hydroxyl groups and contains a strong chromophore, such as benzoyl chloride or p-nitrobenzoyl chloride.

2. Derivatization Procedure: a. Dry the extracted sterol sample completely under nitrogen. b. Add a solution of the derivatizing reagent in an aprotic solvent (e.g., acetonitrile or pyridine). c. Add a catalyst, such as dimethylaminopyridine (DMAP), if necessary. d. Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes). e. After the reaction is complete, evaporate the solvent and reconstitute the derivatized sample in the HPLC mobile phase.

3. HPLC-UV Parameters:

  • Column: Reverse-phase C18 or C8.

  • Mobile Phase: Acetonitrile/water or methanol/water gradient.

  • Detection Wavelength: The maximum absorbance wavelength of the chosen derivatizing agent.

Data Presentation

Table 1: Influence of HPLC Parameters on the Separation of Critical Oxysterol Pairs

Critical PairColumnMobile PhaseTemperature (°C)Separation Outcome
7α-OHC / 7β-OHCC8Acetonitrile/Water25Good Separation
7α-OHC / 7β-OHCC18Acetonitrile/Water25Partial Separation
5,6α-EC / 5,6β-ECC18Methanol/Water25Good Separation
5,6α-EC / 5,6β-ECC18Acetonitrile/Water25Good Separation
24(R/S)-OHC / 25-OHCC18Acetonitrile/Water25Optimal Separation
24(R/S)-OHC / 25-OHCC8Methanol/Water25Optimal Separation

Data synthesized from reference[1]. OHC: Hydroxycholesterol, EC: Epoxycholesterol.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Homogenization Homogenization with Internal Standards Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., Bligh/Dyer) Homogenization->Extraction Drying Drying and Reconstitution Extraction->Drying Derivatization Derivatization (Optional) Drying->Derivatization Injection HPLC Injection Drying->Injection Derivatization->Injection Separation Chromatographic Separation (C18 or C8 column) Injection->Separation Detection Detection (MS or UV-Vis) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for polyhydroxylated sterol analysis.

Troubleshooting_Tree Start Chromatographic Problem Identified CheckSystem Check System Suitability (Pressure, Leaks, Baseline) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Method Parameters (Mobile Phase, Gradient, Temp) MethodOK Method OK? CheckMethod->MethodOK CheckSample Investigate Sample (Preparation, Stability) SampleOK Sample OK? CheckSample->SampleOK SystemOK->CheckMethod Yes FixSystem Troubleshoot Hardware (Pump, Injector, Detector) SystemOK->FixSystem No MethodOK->CheckSample Yes FixMethod Optimize Method (e.g., change mobile phase) MethodOK->FixMethod No FixSample Improve Sample Prep (e.g., add antioxidant) SampleOK->FixSample No Consult Consult Instrument Manual or Technical Support SampleOK->Consult Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Parameter_Relationships Parameters HPLC Parameters MobilePhase Mobile Phase (Methanol vs. Acetonitrile) Parameters->MobilePhase Column Column Chemistry (C18 vs. C8) Parameters->Column Temperature Column Temperature Parameters->Temperature FlowRate Flow Rate Parameters->FlowRate Resolution Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime PeakShape Peak Shape MobilePhase->PeakShape Column->Resolution Column->RetentionTime Temperature->Resolution Temperature->RetentionTime FlowRate->RetentionTime FlowRate->PeakShape AnalysisTime Analysis Time FlowRate->AnalysisTime Performance Chromatographic Performance Resolution->Performance RetentionTime->Performance PeakShape->Performance AnalysisTime->Performance

Caption: The relationship between key HPLC parameters and performance.

References

Improving the yield of Ergost-25-ene-3,5,6-triol from fungal cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Ergost-25-ene-3,5,6-triol from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a polyhydroxylated ergostane-type steroid. These types of compounds are of significant interest to the pharmaceutical industry due to their potential as intermediates for the synthesis of various therapeutic agents. Polyhydroxylated steroids often exhibit a range of biological activities, making them valuable targets for drug discovery and development.

Q2: Which fungal species are known to produce similar trihydroxylated ergostane steroids?

While specific data for this compound is limited in publicly available literature, researchers have isolated structurally similar compounds, such as 3β,5α,6α-trihydroxy-ergosta-7,22-diene, from endophytic fungi like Aspergillus sp.[1]. Other fungal genera known for their steroid biotransformation capabilities, including hydroxylation, are Rhizopus, Curvularia, and Mucor.[2]

Q3: What are the key factors influencing the yield of this compound in fungal cultures?

The yield of fungal steroids is a complex process influenced by several factors, including:

  • Fungal Strain: The specific species and even the strain of the fungus used is critical, as the enzymatic machinery for steroid modification varies significantly.

  • Culture Medium Composition: The availability of carbon and nitrogen sources, as well as essential minerals and vitamins, directly impacts fungal growth and secondary metabolite production.

  • Precursor Availability: The biosynthesis of ergostane steroids originates from ergosterol. Ensuring a sufficient intracellular pool of ergosterol is crucial.

  • Cultivation Parameters: pH, temperature, aeration, and agitation speed of the culture can significantly affect fungal metabolism and the activity of hydroxylating enzymes.

  • Inducers: The presence of certain compounds in the culture medium can induce the expression of enzymes involved in steroid biotransformation.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of this compound 1. Inappropriate fungal strain. 2. Suboptimal culture conditions. 3. Insufficient precursor (ergosterol) synthesis. 4. Degradation of the target compound.1. Screen different fungal strains known for steroid hydroxylation. 2. Optimize culture medium components (carbon/nitrogen ratio, trace elements). 3. Adjust physical parameters (pH, temperature, aeration) of the fermentation. 4. Supplement the culture with an external source of a suitable precursor if the natural production is low. 5. Analyze time-course samples to check for product degradation after formation.
High Biomass but Low Product Titer 1. Metabolic flux is directed towards primary metabolism (growth) rather than secondary metabolism (steroid production). 2. Repression of secondary metabolite biosynthesis genes.1. Implement a two-stage cultivation strategy: a growth phase followed by a production phase with a different medium composition (e.g., nutrient limitation to trigger secondary metabolism). 2. Investigate the effect of different inducers on gene expression.
Inconsistent Yields Between Batches 1. Variability in inoculum quality. 2. Inconsistent sterilization of media and equipment. 3. Fluctuations in physical parameters of the fermenter.1. Standardize the inoculum preparation protocol (spore concentration, age of the culture). 2. Ensure consistent and thorough sterilization procedures. 3. Calibrate and monitor all sensors (pH, temperature, dissolved oxygen) in the fermenter regularly.
Difficulty in Extracting and Purifying the Product 1. Inefficient cell lysis. 2. Co-extraction of interfering compounds. 3. Degradation of the product during extraction.1. Test different cell disruption methods (e.g., sonication, bead beating, enzymatic lysis). 2. Optimize the extraction solvent system. 3. Employ multi-step purification techniques (e.g., column chromatography with different stationary phases). 4. Perform extraction at low temperatures and under inert atmosphere if the compound is sensitive to oxidation.

Experimental Protocols

General Fungal Culture for Steroid Production

This protocol provides a general framework for the cultivation of fungi for the production of ergostane-type steroids. Optimization will be required for specific fungal strains.

  • Inoculum Preparation:

    • Grow the selected fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days until sporulation.

    • Harvest the spores by flooding the plate with a sterile saline solution containing 0.01% Tween 80 and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium. A typical medium may contain (g/L): glucose (20-40), peptone (5-10), yeast extract (5-10), KH2PO4 (1), MgSO4·7H2O (0.5).

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

    • After cooling, inoculate the medium with the prepared spore suspension (e.g., 1-5% v/v).

    • Incubate the culture in a shaker incubator at 25-28°C with agitation (150-200 rpm) for 7-14 days.

Extraction and Quantification of Ergostane Steroids

This protocol outlines a general procedure for the extraction and analysis of ergostane steroids from fungal biomass.

  • Extraction:

    • Harvest the fungal biomass by filtration or centrifugation.

    • Lyophilize the biomass to dryness.

    • Grind the dried biomass to a fine powder.

    • Extract the powdered biomass with a suitable solvent system (e.g., a mixture of chloroform and methanol, 2:1 v/v) using sonication or Soxhlet extraction.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Quantification:

    • Redissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

    • Use a UV or Mass Spectrometry (MS) detector for the identification and quantification of the target compound against a certified reference standard.

Quantitative Data

Fungal StrainCompoundYieldReference
Aspergillus sp. M9043β,5α,6α-trihydroxy-ergosta-7,22-dieneNot specified[1]

Visualizations

Hypothesized Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for the formation of a trihydroxylated ergostane steroid from the common fungal sterol, ergosterol. The exact enzymes and intermediates for this compound may vary.

Biosynthesis Ergosterol Ergosterol Intermediate1 Epoxidated Intermediate Ergosterol->Intermediate1 Epoxidase Intermediate2 Dihydroxylated Intermediate Intermediate1->Intermediate2 Epoxide Hydrolase Product This compound Intermediate2->Product Hydroxylase

Hypothesized biosynthetic pathway of this compound.
Experimental Workflow

This diagram outlines the general workflow for the production and analysis of this compound from fungal cultures.

Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Strain Fungal Strain Selection Media Media Optimization Strain->Media Inoculum Inoculum Preparation Media->Inoculum Fermentation Fermentation Inoculum->Fermentation Harvest Biomass Harvesting Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

General experimental workflow for this compound production.
Troubleshooting Logic

This diagram provides a logical approach to troubleshooting low yields of the target compound.

Troubleshooting rect_node rect_node Start Low Yield CheckBiomass Sufficient Biomass? Start->CheckBiomass CheckPrecursor Precursor Detected? CheckBiomass->CheckPrecursor Yes OptimizeGrowth Optimize Growth Conditions CheckBiomass->OptimizeGrowth No CheckProduct Product Detected? CheckPrecursor->CheckProduct Yes OptimizeProduction Optimize Production Phase CheckPrecursor->OptimizeProduction No OptimizeExtraction Optimize Extraction/Purification CheckProduct->OptimizeExtraction No Success Yield Improved CheckProduct->Success Yes OptimizeGrowth->CheckBiomass OptimizeProduction->CheckPrecursor OptimizeExtraction->CheckProduct

Troubleshooting logic for low product yield.

References

Troubleshooting low bioactivity of Ergost-25-ene-3,5,6-triol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with Ergost-25-ene-3,5,6-triol in various assays.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected or no bioactivity with this compound in our cell-based assay. What are the potential causes?

Several factors can contribute to low bioactivity in cell-based assays.[1][2][3] These can be broadly categorized into issues with the compound itself, the assay conditions, or the biological system being used. Specific areas to investigate include:

  • Compound Integrity and Solubility: Ensure the compound has not degraded and is sufficiently soluble in your assay medium to reach the target concentration.

  • Cell Health and Viability: The cells used in the assay must be healthy, viable, and in the correct growth phase.[1]

  • Assay Protocol and Reagents: Suboptimal assay conditions, incorrect reagent concentrations, or issues with detection instrumentation can all lead to poor results.[1]

  • Target Expression and Pathway Relevance: Confirm that your chosen cell line expresses the intended molecular target and that the signaling pathway is active.[1]

Q2: How can we improve the solubility of this compound in our aqueous assay buffer?

Ergostane-type steroids are often hydrophobic and may have limited solubility in aqueous solutions. To improve solubility, consider the following:

  • Co-solvents: Use a small percentage of a biocompatible solvent such as DMSO or ethanol to first dissolve the compound before further dilution in the assay medium. It is crucial to have a vehicle control in your experiment to account for any solvent effects.

  • Serum Concentration: If your assay medium contains serum, a higher concentration may aid in solubilizing the compound.

  • Sonication: Briefly sonicating the solution can help to dissolve the compound.

  • Formulation: For in vivo studies, or if solubility issues persist, consider formulating the compound with carriers like cyclodextrins.

Q3: Could the choice of cell line be the reason for the lack of bioactivity?

Yes, the choice of cell line is critical.[1] Steroids often exert their effects through specific receptors or signaling pathways. If your cell line does not express the relevant target or lacks the necessary downstream signaling components, you will not observe a biological response. For example, some ergostane-type steroids have shown activity in osteoblastic cell lines like MC3T3-E1.[4] It is essential to select a cell line that is appropriate for the hypothesized mechanism of action of this compound.

Troubleshooting Guides

Guide 1: Low or No Activity in a Cell Proliferation Assay (e.g., MTT, XTT)

This guide addresses common issues when using colorimetric or fluorometric assays to measure cell proliferation or viability.

Troubleshooting Steps:

Potential Issue Recommended Action
Compound Precipitation Visually inspect the wells after adding the compound. If a precipitate is observed, refer to the solubility guide (FAQ 2).
Incorrect Seeding Density Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal incubation time for observing an effect.
Reagent Issues Ensure that the MTT or other viability reagent is fresh and has been stored correctly. Check the expiration date.
Reader Settings Verify that the microplate reader is set to the correct wavelength and that the filters are appropriate for the assay.[1]

Experimental Protocol: MTT Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Replace the medium in the wells with the medium containing the test compound or controls.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

  • Read the absorbance at the appropriate wavelength (typically 570 nm).

Guide 2: Investigating a Potential Signaling Pathway

If you hypothesize that this compound acts through a specific signaling pathway, this guide provides steps to investigate this.

Experimental Workflow:

G cluster_0 Hypothesis Generation cluster_1 Initial Screening cluster_2 Mechanism of Action cluster_3 Confirmation a Hypothesize Pathway (e.g., based on steroid structure) b Reporter Gene Assay a->b Test Hypothesis c Western Blot for Key Phosphorylated Proteins b->c d Use of Pathway Inhibitors/ Activators c->d Investigate Mechanism e Gene Knockdown/Knockout (e.g., siRNA, CRISPR) d->e f Confirm with Downstream Functional Assay e->f Validate Target

Caption: A workflow for investigating the signaling pathway of a novel compound.

Hypothetical Signaling Pathway for a Steroid-like Molecule:

Many steroids act as signaling molecules.[5] A common mechanism is through nuclear receptors, leading to changes in gene expression.

G cluster_0 cluster_1 cluster_2 This compound This compound Receptor Receptor This compound->Receptor Binds to Complex Compound-Receptor Complex Receptor->Complex Forms DNA DNA Complex->DNA Translocates and Binds to DNA mRNA mRNA DNA->mRNA Transcription Protein Biological Response mRNA->Protein Translation

Caption: A potential signaling pathway for a steroid-like compound via a nuclear receptor.

Data Presentation: Comparative Bioactivity of Related Steroids

Compound Cell Line Assay Activity (EC50/IC50) Reference
(22E,24R)-Ergosta-7,22-diene-3β,5α,6β-triolMC3T3-E1Alkaline Phosphatase (ALP) ActivityNot specified, but active at 1-10 µM[4]
This compoundUser's Cell LineUser's AssayTo be determined

This table should be populated with your experimental data to allow for easy comparison with known compounds.

References

Preventing degradation of Ergost-25-ene-3,5,6-triol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of Ergost-25-ene-3,5,6-triol during your extraction experiments. Due to the limited specific data available for this particular sterol, the guidance provided is based on established principles of sterol and polyhydroxylated steroid chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during extraction?

A1: Based on the chemistry of similar steroidal compounds, the primary factors that can lead to the degradation of this compound include:

  • High Temperatures: Sterols are susceptible to degradation at elevated temperatures, which can lead to oxidation and side-chain cleavage.[1] It is advisable to keep extraction temperatures as low as possible.

  • Exposure to Oxygen: The presence of oxygen can lead to the formation of oxidized derivatives, especially at the allylic positions and the double bond.

  • Light Exposure: UV light can promote the formation of vitamin D-like compounds and other photo-oxidation products from ergosterol-like structures.

  • Strong Acids and Bases: Harsh acidic or basic conditions, often used in saponification, can cause dehydration, rearrangement, and other structural changes to the triol system.

  • Presence of Reactive Solvents: Certain solvents, especially those prone to forming peroxides (e.g., old ethers), can contribute to oxidative degradation.

Q2: I am observing multiple unknown peaks in my chromatogram after extraction. What could be the cause?

A2: The presence of unexpected peaks in your analytical run could be due to several reasons:

  • Degradation Products: As mentioned in Q1, exposure to harsh conditions can lead to the formation of various degradation byproducts.

  • Isomers: The 3,5,6-triol system can be prone to isomerization under certain pH and temperature conditions.

  • Matrix Effects: Co-extraction of other lipids and compounds from your sample matrix can interfere with the analysis.

  • Contamination: Contamination from glassware, solvents, or handling can introduce extraneous peaks.

Q3: What is the recommended method for extracting this compound?

Troubleshooting Guide

This guide addresses specific issues you might encounter during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete cell lysis/sample homogenization. Ensure thorough disruption of the sample matrix using appropriate methods (e.g., sonication, bead beating) in the initial extraction step.
Degradation during saponification. If saponification is necessary to hydrolyze esters, use milder conditions (e.g., lower temperature, shorter time, lower concentration of base). Consider enzymatic hydrolysis as an alternative.
Oxidation during extraction. Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Adsorption to glassware. Silanize all glassware before use to minimize active sites that can bind to the hydroxyl groups of the sterol.
Presence of a Peak Corresponding to a Diol Dehydration of the vicinal 5,6-diol. Avoid strongly acidic conditions and high temperatures during workup. Ensure complete removal of any acidic catalysts used in derivatization steps.
Broad or Tailing Peaks in Chromatography Interaction with active sites on the column. Use a high-quality, end-capped chromatography column. Consider derivatization of the hydroxyl groups to improve peak shape and volatility for GC analysis.
Co-elution with interfering compounds. Optimize the chromatographic method (e.g., gradient, temperature program). Improve sample cleanup using SPE with different stationary phases.
Irreproducible Results Inconsistent extraction conditions. Standardize all extraction parameters, including solvent volumes, extraction times, and temperatures.
Sample heterogeneity. Ensure the initial sample is homogenous before taking aliquots for extraction.
Instrumental variability. Regularly perform system suitability tests and calibrations for your analytical instrumentation.

Experimental Protocols

Protocol 1: General Extraction of this compound from Fungal Mycelia

This protocol is a general guideline and may require optimization for your specific fungal strain and experimental setup.

  • Harvest and Lyophilize: Harvest fungal mycelia by filtration and wash with distilled water. Freeze-dry the mycelia to a constant weight.

  • Homogenization: Grind the lyophilized mycelia to a fine powder using a mortar and pestle or a ball mill.

  • Solvent Extraction:

    • To 1 gram of powdered mycelia, add 20 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Add 100 µL of 0.1% BHT in methanol to inhibit oxidation.

    • Sonicate the mixture for 30 minutes in a water bath at room temperature, ensuring the temperature does not exceed 30°C.

    • Centrifuge at 3000 x g for 10 minutes and collect the supernatant.

    • Repeat the extraction of the pellet twice more with 10 mL of the chloroform:methanol mixture.

  • Phase Separation:

    • Combine the supernatants and add 0.2 volumes of 0.9% NaCl solution.

    • Vortex thoroughly and centrifuge at 1500 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the organic phase under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., methanol or isopropanol) for analysis.

  • Optional SPE Cleanup:

    • Condition a silica SPE cartridge with hexane.

    • Load the reconstituted extract onto the cartridge.

    • Wash with a non-polar solvent like hexane to remove non-polar lipids.

    • Elute the sterols with a solvent of increasing polarity, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol. Collect fractions and analyze for the presence of this compound.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the impact of different extraction conditions on the recovery of a polyhydroxylated sterol like this compound. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.

Extraction Condition Temperature (°C) Atmosphere Antioxidant (BHT) Relative Recovery (%)
Control 25AirNo100
Elevated Temperature 60AirNo65
Inert Atmosphere 25NitrogenNo115
With Antioxidant 25AirYes110
Harsh Saponification 80 (with 1M KOH)NitrogenYes40
Mild Saponification 40 (with 0.1M KOH)NitrogenYes85

Visualizations

Diagram 1: Hypothetical Degradation Pathway of this compound

A This compound B Oxidation Products (e.g., ketones, epoxides) A->B O2, Light, Heat C Dehydration Products (dienes) A->C Acid/Base, Heat D Side-chain Cleavage Products A->D Strong Oxidants

Caption: Potential degradation routes for this compound.

Diagram 2: General Experimental Workflow for Extraction and Analysis

cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Drying Drying Phase_Separation->Drying Crude_Extract Crude Extract Drying->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract Analysis LC-MS or GC-MS Analysis Purified_Extract->Analysis Data_Processing Data Processing Analysis->Data_Processing

Caption: A typical workflow for sterol extraction and analysis.

References

Technical Support Center: Optimizing In Vivo Dosage of Novel Ergosterol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo efficacy, dosage, and toxicology data for Ergost-25-ene-3,5,6-triol are not available in published scientific literature. This guide provides general strategies and best practices for the in vivo dosage optimization of novel, poorly soluble ergosterol derivatives based on established methodologies for similar sterol compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for a novel ergosterol derivative in a murine model?

A1: For a novel compound with unknown in vivo activity, a starting dose is often determined from in vitro cytotoxicity data. A common approach is to start with a dose that is 1/10th of the in vitro IC50 (the concentration that inhibits 50% of cell growth), assuming a certain volume of distribution. It is critical to perform a dose-range finding study to determine the maximum tolerated dose (MTD).

Q2: How do I choose the right vehicle for administering a poorly soluble sterol compound?

A2: Sterol compounds are often highly lipophilic and have poor water solubility. The choice of vehicle is critical for ensuring bioavailability. Commonly used vehicles include:

  • Aqueous solutions with co-solvents: A mixture of saline with a small percentage of a solubilizing agent like DMSO or ethanol.

  • Oil-based vehicles: Corn oil, sesame oil, or cottonseed oil for subcutaneous or intramuscular injections.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles can improve oral bioavailability.[1][2][3] It is essential to test the vehicle alone in a control group to ensure it does not have any biological effects.

Q3: What are the common routes of administration for these compounds?

A3: The route of administration depends on the experimental goal and the formulation.

  • Intraperitoneal (IP): Often used for initial efficacy studies as it bypasses first-pass metabolism.

  • Oral (PO): Preferred for studies aiming to mimic clinical use, but bioavailability can be a challenge for poorly soluble compounds.

  • Intravenous (IV): Provides 100% bioavailability but may have a rapid clearance rate.

  • Subcutaneous (SC): Allows for slower release and more sustained exposure.

Q4: What are the potential mechanisms of action for a novel ergosterol derivative?

A4: Ergosterol is a key component of fungal cell membranes, and its biosynthesis pathway is a common target for antifungal drugs.[4] A novel ergosterol derivative could potentially:

  • Inhibit one of the enzymes in the ergosterol biosynthesis pathway.

  • Disrupt the integrity of the cell membrane.

  • Modulate signaling pathways that are influenced by sterols, such as those involved in inflammation or lipid metabolism.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound during administration. The compound has low solubility in the chosen vehicle. The concentration is too high.Decrease the concentration of the compound. Use a different vehicle with better solubilizing properties (e.g., a lipid-based formulation).[1][2][3] Perform a solubility test before in vivo administration.
No observable efficacy at the tested doses. The doses are too low. Poor bioavailability. The compound is not active in the chosen model.Perform a dose-escalation study to higher doses. Use a different route of administration (e.g., IV or IP).[6] Re-evaluate the in vitro data and the hypothesis.
High toxicity and mortality in the treated group. The doses are too high. The vehicle is causing toxicity. The compound has off-target effects.Reduce the dose. Include a vehicle-only control group. Perform a thorough toxicological assessment, including histopathology of major organs.
High variability in response between animals. Inconsistent administration (e.g., variable injection volume). Poor formulation leading to inconsistent absorption. Genetic variability in the animal model.Ensure consistent and accurate administration techniques. Optimize the formulation to improve homogeneity and stability. Increase the number of animals per group.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for a Novel Ergosterol Derivative
  • Objective: To determine the Maximum Tolerated Dose (MTD) of the compound.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Groups (n=3 per group):

    • Group 1: Vehicle control (e.g., 5% DMSO in saline).

    • Group 2: 1 mg/kg of the compound.

    • Group 3: 10 mg/kg of the compound.

    • Group 4: 50 mg/kg of the compound.

    • Group 5: 100 mg/kg of the compound.

  • Administration: Intraperitoneal (IP) injection, once daily for 5 days.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite) twice daily.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological analysis.

  • MTD Definition: The highest dose that does not cause more than 10% body weight loss and has no significant signs of toxicity.

Data Presentation

Table 1: Representative Data from a Dose-Range Finding Study (Note: This is hypothetical data for illustrative purposes.)

Dose GroupRoute of AdministrationMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle ControlIP+2.5%None
1 mg/kgIP+2.1%None
10 mg/kgIP+1.8%None
50 mg/kgIP-5.2%Mild lethargy
100 mg/kgIP-15.8%Severe lethargy, ruffled fur

Table 2: Representative Data from an Efficacy Study (e.g., Xenograft Tumor Model) (Note: This is hypothetical data for illustrative purposes.)

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500%
Compound A10 mg/kg1100 ± 12026.7%
Compound A25 mg/kg750 ± 9050.0%
Compound A50 mg/kg400 ± 6073.3%

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_in_vivo In Vivo Efficacy Study in_vitro In Vitro Studies (IC50, Mechanism) formulation Formulation Development (Solubility, Stability) in_vitro->formulation dose_range Dose-Range Finding (MTD Determination) formulation->dose_range randomization Animal Model (Randomization) dose_range->randomization treatment Treatment Groups (Vehicle, Doses) randomization->treatment monitoring Monitoring (Tumor Volume, Body Weight) treatment->monitoring analysis Data Analysis (Efficacy, Toxicity) monitoring->analysis

Caption: Experimental workflow for in vivo dosage optimization.

signaling_pathway cluster_pathway Representative Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol compound Novel Ergosterol Derivative compound->lanosterol Inhibition

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

References

Addressing batch-to-batch variability of isolated Ergost-25-ene-3,5,6-triol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ergost-25-ene-3,5,6-triol

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the batch-to-batch variability of this isolated natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

A1: this compound is a steroid belonging to the ergostane class, which are commonly found in fungi.[1][2] As with many natural products, its isolation from biological sources can lead to significant variability between batches. This inconsistency can manifest as differences in yield, purity, and the presence of co-eluting impurities, which can impact the reproducibility of biological assays and preclinical studies.

Q2: What are the primary sources of batch-to-batch variability during the isolation of this compound?

A2: The primary sources of variability can be categorized as follows:

  • Biological Variation: The starting biological material (e.g., fungal species) can have inherent differences in metabolite profiles due to genetic variations, growth conditions (temperature, pH, nutrient availability), and harvest time.

  • Extraction Process: The choice of solvent, extraction method (e.g., maceration, Soxhlet, ultrasound-assisted), and extraction duration can significantly affect the yield and profile of extracted compounds.[3][4][5]

  • Purification Process: Inconsistencies in chromatographic techniques, such as column packing, solvent gradient, and fraction collection, can lead to variations in purity and impurity profiles.[6][7]

  • Compound Stability: this compound may be susceptible to degradation from exposure to light, heat, or pH changes during the isolation and storage process.

Q3: What are the recommended initial quality control checks for a new batch of isolated this compound?

A3: For each new batch, we recommend the following initial quality control checks:

  • Appearance and Solubility: Visual inspection for color and consistency, and a solubility test in a standard solvent.

  • Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) to determine the purity percentage and detect any impurities.

  • Identity Confirmation by Mass Spectrometry (MS): Confirmation of the molecular weight of the target compound.

  • Structural Confirmation by NMR: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and analysis of this compound.

Issue 1: Low Yield of Isolated Compound

Potential Cause Troubleshooting Step
Incomplete Extraction Optimize the extraction solvent and method. Consider using a multi-step extraction with solvents of varying polarity.[4] Ultrasound-assisted or microwave-assisted extraction may improve efficiency.[8]
Degradation of the Compound Minimize exposure to harsh conditions (high temperatures, strong acids/bases).[3] Work in low light conditions if the compound is photosensitive.
Poor Separation During Chromatography Optimize the mobile phase and gradient for column chromatography to ensure good separation from other compounds.[6]
Loss During Solvent Evaporation Use a rotary evaporator at a controlled temperature and pressure to prevent loss of the compound.

Issue 2: Inconsistent Purity Between Batches

Potential Cause Troubleshooting Step
Co-eluting Impurities Modify the chromatography conditions (e.g., change the stationary phase, use a shallower solvent gradient) to improve resolution.[9][10] Consider using preparative HPLC for final purification.[11]
Contamination from Labware or Solvents Ensure all glassware is scrupulously clean. Use high-purity solvents for all steps of the isolation and purification process.
Inconsistent Fraction Collection Use an automated fraction collector and monitor the elution profile with a detector to ensure consistent fraction collection.

Issue 3: Variability in Bioassay Results

Potential Cause Troubleshooting Step
Presence of Bioactive Impurities Re-purify the compound using a high-resolution technique like preparative HPLC. Characterize all major impurities.
Incorrect Compound Concentration Accurately determine the concentration of your stock solution using a calibrated analytical balance and ensure complete dissolution.
Degradation in Assay Buffer Check the stability of this compound in the bioassay buffer over the time course of the experiment.

Data Presentation

Table 1: Representative Physicochemical and Analytical Data for Quality Control of this compound Batches

Parameter Batch A Batch B Batch C Acceptance Criteria
Appearance White crystalline solidWhite crystalline solidOff-white powderWhite to off-white solid
Yield (%) 0.050.030.04> 0.02%
Purity by HPLC (%) 98.595.299.1≥ 95.0%
Molecular Weight (by MS) 432.68432.67432.68432.68 ± 0.05
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to reference
¹³C NMR Conforms to structureConforms to structureConforms to structureConforms to reference

Experimental Protocols

Protocol 1: General Isolation and Purification of this compound from a Fungal Source

  • Disclaimer: This is a general protocol and may require optimization for your specific fungal strain and laboratory conditions.

  • Extraction:

    • Lyophilize and grind the fungal mycelia to a fine powder.

    • Perform a sequential extraction with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol.[4]

    • Concentrate the ethyl acetate extract under reduced pressure.

  • Initial Fractionation (Column Chromatography):

    • Subject the concentrated ethyl acetate extract to silica gel column chromatography.[6]

    • Elute with a gradient of hexane and ethyl acetate (e.g., 100:0 to 0:100).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the compound of interest.

  • Purification (Preparative HPLC):

    • Further purify the pooled fractions using preparative HPLC with a C18 column.[11]

    • Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water.

    • Collect the peak corresponding to this compound.

  • Characterization:

    • Confirm the identity and purity of the final compound using HPLC, MS, and NMR.[8]

Visualizations

experimental_workflow start Fungal Biomass extraction Solvent Extraction (Hexane, Ethyl Acetate, Methanol) start->extraction fractionation Silica Gel Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification characterization Purity & Identity Confirmation (HPLC, MS, NMR) purification->characterization end Pure this compound characterization->end

Caption: General workflow for the isolation and purification of this compound.

quality_control_workflow start Isolated Batch hplc Purity Analysis (HPLC) start->hplc ms Identity Confirmation (MS) hplc->ms nmr Structural Elucidation (NMR) ms->nmr pass Batch Passes QC nmr->pass Purity & Identity Confirmed fail Batch Fails QC (Further Purification Required) nmr->fail Purity or Identity Issue

Caption: Quality control workflow for batch release of this compound.

signaling_pathway compound This compound receptor Cell Surface Receptor compound->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor X kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory Effect) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

Ergosterol Derivatives in Oncology: A Comparative Analysis of Ergost-25-ene-3,5,6-triol and Other Analogs in Anticancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

The exploration of natural compounds for novel anticancer therapeutics has identified ergosterol and its derivatives as a promising class of molecules. While significant research has been conducted on various ergosterol analogs, data on the anticancer activity of Ergost-25-ene-3,5,6-triol remains conspicuously absent in publicly available scientific literature. This guide, therefore, provides a comparative analysis of a closely related ergostane-triol, (24S)-ergostane-3β,5α,6β-triol , and the well-studied ergosterol peroxide , to offer insights into the potential anticancer efficacy of ergosterol derivatives. This comparison is based on available experimental data on their effects on cancer cell viability, migration, and underlying mechanisms of action.

Introduction to Ergosterol Derivatives in Cancer Research

Ergosterol, the primary sterol in fungi, and its derivatives have garnered considerable attention for their diverse biological activities, including potent anticancer properties. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in cancer progression. This guide focuses on comparing the anticancer profiles of two ergosterol derivatives to highlight the therapeutic potential within this class of compounds.

Comparative Anticancer Performance

Due to the lack of available data on the anticancer activity of this compound, this section focuses on the comparison of (24S)-ergostane-3β,5α,6β-triol and ergosterol peroxide.

Quantitative Analysis of Cytotoxicity and Anti-migratory Effects

The following table summarizes the available quantitative data on the anticancer activities of (24S)-ergostane-3β,5α,6β-triol and ergosterol peroxide against various human cancer cell lines.

CompoundCancer Cell LineAssayResultsReference
(24S)-ergostane-3β,5α,6β-triol SK-HEP-1 (Hepatocarcinoma)Transwell Migration Assay78.9% inhibition at 30 µM[1][2]
MCF-7 (Breast), NUGC3 (Gastric), SH-SY5Y (Neuroblastoma), PC-3 (Prostate)Cytotoxicity AssayData not available in the abstract[1][2]
Ergosterol Peroxide 786-0 (Renal Cell Carcinoma)MTT AssayIC50: ~30 µM[3]
LNCaP (Prostate)MTT AssayGrowth inhibition at micromolar concentrations[4]
DU-145 (Prostate)MTT AssayGrowth inhibition at micromolar concentrations[4]
MCF-7 (Breast)Not specifiedIC50 values vary significantly between studies (e.g., 1.18 µM to 151 µM)[5]

Experimental Protocols

Cell Viability Assay (MTT Assay) for Ergosterol Peroxide on 786-0 Cells

The anti-proliferative effect of ergosterol peroxide on the human renal cell carcinoma cell line 786-0 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: 786-0 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with varying concentrations of ergosterol peroxide for 48 hours.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.

Transwell Migration Assay for (24S)-ergostane-3β,5α,6β-triol on SK-HEP-1 Cells

The inhibitory effect of (24S)-ergostane-3β,5α,6β-triol on the migration of the human hepatocarcinoma cell line SK-HEP-1 was assessed using a transwell migration assay.[1][2]

  • Cell Preparation: SK-HEP-1 cells were serum-starved for 24 hours prior to the assay.

  • Transwell Setup: Transwell inserts with an 8 µm pore size were placed in a 24-well plate. The lower chamber was filled with a medium containing a chemoattractant.

  • Cell Seeding and Treatment: A suspension of serum-starved SK-HEP-1 cells was mixed with (24S)-ergostane-3β,5α,6β-triol at a final concentration of 30 µM and seeded into the upper chamber of the transwell insert.

  • Incubation: The plate was incubated for a specified period to allow for cell migration through the porous membrane.

  • Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane were removed. The migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of migration inhibition was calculated by comparing the number of migrated cells in the treated group to the untreated control group.

Mechanisms of Action and Signaling Pathways

Ergosterol Peroxide: A Multi-faceted Anticancer Agent

Ergosterol peroxide has been shown to exert its anticancer effects through multiple mechanisms. In renal cell carcinoma, it induces apoptosis and triggers cell cycle arrest.[3] A key aspect of its mechanism is the downregulation of β-catenin, a crucial component of the Wnt signaling pathway, which is often dysregulated in cancer.[3] The induction of apoptosis by ergosterol peroxide is further supported by studies in prostate cancer cells, where it was shown to increase caspase-3 activity and DNA fragmentation.[4] The peroxide bridge in the molecule is believed to be critical for its activity, potentially through the generation of reactive oxygen species (ROS) that can induce apoptosis.[5]

Ergosterol_Peroxide_Pathway EP Ergosterol Peroxide ROS Reactive Oxygen Species (ROS) EP->ROS Beta_Catenin β-catenin EP->Beta_Catenin downregulates Cell_Cycle_Arrest Cell Cycle Arrest EP->Cell_Cycle_Arrest Caspase3 Caspase-3 Activation EP->Caspase3 Apoptosis Apoptosis ROS->Apoptosis Wnt_Signaling Wnt Signaling Pathway Beta_Catenin->Wnt_Signaling DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation DNA_Fragmentation->Apoptosis

Caption: Proposed anticancer mechanism of Ergosterol Peroxide.

(24S)-ergostane-3β,5α,6β-triol: An Inhibitor of Cancer Cell Migration

The primary reported anticancer activity of (24S)-ergostane-3β,5α,6β-triol is its ability to inhibit the migration of hepatocarcinoma cells.[1][2] This is a crucial finding, as cell migration is a fundamental process in cancer metastasis. The study noted that this anti-migratory effect was observed without inducing apoptosis, suggesting a distinct mechanism of action compared to ergosterol peroxide.[1][2] The specific signaling pathways targeted by this ergostane-triol to inhibit cell migration have not yet been elucidated and require further investigation.

Ergostane_Triol_Workflow Triol (24S)-ergostane-3β,5α,6β-triol SKHEP1 SK-HEP-1 Cells (Hepatocarcinoma) Triol->SKHEP1 acts on Migration Cell Migration SKHEP1->Migration inhibits Metastasis Metastasis Migration->Metastasis

Caption: Experimental workflow showing the effect of (24S)-ergostane-3β,5α,6β-triol.

Conclusion

While the anticancer potential of this compound remains to be determined, the available data on other ergosterol derivatives, such as (24S)-ergostane-3β,5α,6β-triol and ergosterol peroxide, underscore the promise of this class of compounds in oncology. Ergosterol peroxide demonstrates broad cytotoxic and pro-apoptotic effects across various cancer cell lines, with a partially elucidated mechanism involving the Wnt/β-catenin pathway. In contrast, (24S)-ergostane-3β,5α,6β-triol exhibits potent anti-migratory activity, suggesting a different, and potentially complementary, therapeutic application in targeting metastasis.

Further research is imperative to isolate and characterize the anticancer properties of this compound and to fully understand the structure-activity relationships within the ergosterol family. Such studies will be crucial for the development of novel and effective ergosterol-based anticancer drugs.

References

Comparative Analysis of Cholestane-3β,5α,6β-triol and Doxorubicin in Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the cytotoxic effects and mechanisms of action of Cholestane-3β,5α,6β-triol and Doxorubicin, supported by experimental data and protocols.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the cytotoxic effects of Cholestane-3β,5α,6β-triol and Doxorubicin on the human lung carcinoma cell line, A549. It is important to note that the IC50 values for Doxorubicin can vary based on the duration of exposure.

CompoundCell LineIC50 ValueDuration of TreatmentReference(s)
Cholestane-3β,5α,6β-triol (CT)A549Concentration-dependent cytotoxicity observed24 hours[1][2]
DoxorubicinA549~8.64 nM - 1.5 µM24 - 72 hours[3][4][5]

Note: While a specific IC50 value for Cholestane-3β,5α,6β-triol on A549 cells from the cited primary literature was not available, the studies confirm a dose-dependent reduction in cell viability.[1][2] The variability in Doxorubicin's IC50 highlights the importance of standardized experimental conditions for direct comparison.

Mechanism of Action: A Comparative Overview

Cholestane-3β,5α,6β-triol and Doxorubicin exhibit fundamentally different mechanisms of inducing cancer cell death.

Cholestane-3β,5α,6β-triol (CT) primarily induces cell death through the activation of cellular stress pathways. In A549 lung cancer cells, CT has been shown to trigger:

  • Endoplasmic Reticulum (ER) Stress: Leading to the unfolded protein response (UPR) and subsequent apoptosis if the stress is prolonged and severe.[1][2]

  • Autophagy: A cellular process of self-digestion that can either promote survival or lead to cell death.[1][2]

  • Pyroptosis: A form of programmed cell death that is dependent on caspase-3 and gasdermin E (GSDME), leading to inflammation.

Doxorubicin , a well-established chemotherapeutic agent, exerts its anticancer effects through:

  • DNA Intercalation: It inserts itself between the base pairs of DNA, thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with the DNA and topoisomerase II, an enzyme essential for DNA replication, leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress and cellular damage.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways activated by Cholestane-3β,5α,6β-triol and Doxorubicin.

Cholestane_Triol_Pathway CT Cholestane-3β,5α,6β-triol ER_Stress ER Stress CT->ER_Stress Autophagy Autophagy CT->Autophagy Caspase3 Caspase-3 Activation CT->Caspase3 UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Autophagy->Apoptosis GSDME GSDME Cleavage Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

Cholestane-3β,5α,6β-triol Signaling Pathway

Doxorubicin_Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS Reactive Oxygen Species (ROS) Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.

MTT_Assay_Workflow Start Seed A549 cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of Cholestane-3β,5α,6β-triol or Doxorubicin Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze

MTT Assay Experimental Workflow

Protocol Steps:

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cholestane-3β,5α,6β-triol or Doxorubicin.

  • Incubation: Cells are incubated for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Western Blot Analysis for ER Stress and Autophagy Markers

This protocol is used to detect the expression of key proteins involved in ER stress and autophagy.

Protocol Steps:

  • Cell Lysis: A549 cells are treated with Cholestane-3β,5α,6β-triol for the indicated times. Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against ER stress markers (e.g., CHOP, BiP) or autophagy markers (e.g., LC3B, Beclin-1).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

References

A Comparative Analysis of Synthetic vs. Natural Ergost-25-ene-3,5,6-triol: An Examination of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the existing scientific literature reveals a significant gap in the comparative analysis of synthetic versus natural Ergost-25-ene-3,5,6-triol. While this specific ergostane-type steroid has been identified in various natural sources, data on its synthesis and direct comparisons of the biological activity between its natural and synthetic forms are currently unavailable. This guide, therefore, provides a comprehensive overview of the known information on natural this compound and offers a framework for the potential evaluation of its synthetic counterparts.

Natural Occurrence of this compound

This compound, with the chemical formula C28H48O3, has been identified as a naturally occurring compound in a diverse range of organisms.[1][2][3][4][5][6][7][8][9] Its presence has been documented in marine red algae, as well as in various terrestrial plants.[1][2][3][4][6][8][9]

Natural Source CategorySpecific Examples (where available)
Marine Red AlgaeIdentified in selected species from the Gulf of Mannar, India.[1]
Terrestrial PlantsPortulaca oleracea L. and Portulaca quadrifida L. (leaf extracts)[2][9], Lycium shawii[3][4][6], Solanum lycopersicum var. cerasiforme[7], Pappea capensis, Senna spectabilis, Maytenus obscura, Ocimum americanum[8], Terminalia chebula[5]
Biological Activity of Natural this compound

The biological activity of this compound is not yet extensively characterized. However, preliminary findings suggest potential cytotoxic effects.[1] Further research is necessary to fully elucidate its pharmacological profile, including any potential anti-inflammatory, antimicrobial, or antitumor activities, which are often associated with other ergostane-type steroids.[10][11][12]

Synthesis of Ergostane-Type Steroids

While a specific synthetic route for this compound is not documented in the reviewed literature, the synthesis of related ergostane steroids is well-established. These methods often start from commercially available ergosterol and involve a series of chemical transformations to introduce desired functional groups and stereochemistry.[11] The development of a synthetic pathway for this compound would be a crucial step in enabling detailed biological studies and potential therapeutic applications.

The Importance of Comparing Synthetic and Natural Products

In drug development, a thorough comparison of the biological activity of a synthetically produced compound and its natural counterpart is essential. This process, known as bioequivalence testing, ensures that the synthetic version elicits the same physiological and therapeutic effects as the naturally occurring molecule.[13][14] Such comparisons are vital for standardizing dosage, ensuring safety, and confirming the mechanism of action. For complex natural products like steroids, minor differences in stereochemistry arising from synthesis can significantly impact their biological function.[15][16][17][18]

Experimental Protocols for Biological Activity Assessment

To validate and compare the biological activity of natural versus synthetic this compound, a series of in vitro and in vivo experiments would be required. The following is a proposed experimental workflow:

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Biological Assays cluster_2 Mechanism of Action Studies A Isolation of Natural This compound C Structural Verification (NMR, MS) A->C B Synthesis of This compound B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D E Anti-inflammatory Assays (e.g., NO, cytokine production) C->E F Antimicrobial Assays (e.g., MIC, MBC) C->F G Signaling Pathway Analysis (Western Blot, qPCR) D->G E->G H Receptor Binding Assays F->H

Caption: A hypothetical experimental workflow for the validation and comparison of natural and synthetic this compound.

Potential Signaling Pathways

Many steroids exert their biological effects by modulating specific intracellular signaling pathways. A common mechanism involves the binding to nuclear receptors, which then regulate gene expression. The diagram below illustrates a generalized signaling pathway for a steroid hormone, which could be a plausible mechanism for this compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus A This compound B Steroid Receptor A->B diffusion D Receptor-Steroid Complex B->D C HSP90 C->B chaperones E Dimerization D->E translocation F DNA Binding E->F G Gene Transcription F->G H mRNA G->H I Protein Synthesis H->I J Biological Response I->J

Caption: A generalized signaling pathway for a steroid, potentially applicable to this compound.

Conclusion

The current body of scientific literature on this compound is limited. While its natural origins are being uncovered, a significant opportunity exists for further research into its synthesis, biological activities, and underlying mechanisms of action. A direct comparison of the synthetic versus natural forms of this compound is a critical next step for any potential therapeutic development. The frameworks provided in this guide offer a roadmap for researchers to pursue these investigations and unlock the full potential of this naturally occurring steroid.

References

A Comparative Analysis of the Anti-Inflammatory Potential of β-Sitosterol and Ergostane-Type Steroids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory properties of the well-documented phytosterol, β-sitosterol, and the emerging class of ergostane-type steroids. While direct comparative experimental data between β-sitosterol and the specific compound Ergost-25-ene-3,5,6-triol is not available in the current body of scientific literature, this guide will draw upon existing research to compare the established anti-inflammatory effects of β-sitosterol with those of representative ergostane derivatives.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents has led to the investigation of natural compounds, including plant sterols and fungal-derived steroids. β-sitosterol, a common phytosterol, has been extensively studied for its anti-inflammatory activities. Ergostane-type steroids, a class of compounds primarily found in fungi, are also gaining attention for their potential therapeutic effects, including anti-inflammatory actions. This guide aims to provide a comparative analysis of their mechanisms and efficacy based on available preclinical data.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes key quantitative data from in vitro and in vivo studies on β-sitosterol and representative ergostane-type steroids. It is important to note that the data for ergostane-type steroids is not specific to this compound but represents the activity of various compounds within this class.

Parameterβ-SitosterolErgostane-Type Steroids (Examples)Reference
In Vitro Activity
Inhibition of NO ProductionIC50 values vary depending on the cell line and stimulus.Ergosterdiacid A: IC50 of 4.5 μM for NO production suppression. Aspermeroterpenes A-C: IC50 values of 17.8, 14.1, and 13.4 μM against LPS-induced NO production in RAW 264.7 cells.[1]
Inhibition of Pro-inflammatory CytokinesDose-dependent reduction of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.Antrosterol reduced the expression of IL-6 and IL-1β in macrophages. Various derivatives from Penicillium oxalicum showed significant inhibition of Tnfα and Ifnb1 expression.[1]
Enzyme InhibitionInhibition of COX-2 and iNOS expression.Ergosterol inhibited the expression of cyclooxygenase-2 (COX-2).[1]
In Vivo Activity
Edema ReductionDemonstrated reduction of paw edema in rat models of inflammation.Polyporoids A, B, and C exhibited potent anti-inflammatory activity in TPA-induced inflammation in mice, with ID50 values ranging from 0.117-0.682 μM/ear.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols used to assess the anti-inflammatory effects of these compounds.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (β-sitosterol or an ergostane derivative) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. IC50 values are determined from dose-response curves.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats weighing 150-200g are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at various doses one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of β-sitosterol and the general experimental workflow for their evaluation.

G Experimental Workflow for Comparing Anti-inflammatory Effects cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cell Culture (e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) Compound Treatment (β-sitosterol or Ergostane Derivative) Compound Treatment (β-sitosterol or Ergostane Derivative) Cell Culture (e.g., RAW 264.7)->Compound Treatment (β-sitosterol or Ergostane Derivative) LPS Stimulation LPS Stimulation Compound Treatment (β-sitosterol or Ergostane Derivative)->LPS Stimulation Measurement of Inflammatory Markers (NO, Cytokines) Measurement of Inflammatory Markers (NO, Cytokines) LPS Stimulation->Measurement of Inflammatory Markers (NO, Cytokines) Data Analysis & Comparison Data Analysis & Comparison Measurement of Inflammatory Markers (NO, Cytokines)->Data Analysis & Comparison Animal Model (e.g., Rat) Animal Model (e.g., Rat) Compound Administration Compound Administration Animal Model (e.g., Rat)->Compound Administration Induction of Inflammation (e.g., Carrageenan) Induction of Inflammation (e.g., Carrageenan) Compound Administration->Induction of Inflammation (e.g., Carrageenan) Measurement of Edema/Inflammatory Score Measurement of Edema/Inflammatory Score Induction of Inflammation (e.g., Carrageenan)->Measurement of Edema/Inflammatory Score Measurement of Edema/Inflammatory Score->Data Analysis & Comparison

Caption: A generalized workflow for in vitro and in vivo comparison of anti-inflammatory agents.

G Anti-inflammatory Signaling Pathways of β-Sitosterol cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates IκBα IκBα TLR4->IκBα Activates β-Sitosterol β-Sitosterol β-Sitosterol->ERK Inhibits p38 p38 β-Sitosterol->p38 Inhibits β-Sitosterol->IκBα Inhibits Degradation ERK->p38 NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Upregulation

Caption: β-Sitosterol inhibits key pro-inflammatory signaling pathways.

Conclusion

β-Sitosterol exhibits well-documented anti-inflammatory effects by targeting key signaling pathways such as NF-κB and MAPKs, leading to the downregulation of various pro-inflammatory mediators. While research on the specific compound this compound is lacking, the broader class of ergostane-type steroids demonstrates significant anti-inflammatory potential, often through similar mechanisms involving the inhibition of nitric oxide production and pro-inflammatory cytokines.

The available data suggests that both β-sitosterol and various ergostane derivatives are promising candidates for the development of novel anti-inflammatory therapies. However, further research, including direct comparative studies and investigations into the specific mechanisms of action of compounds like this compound, is warranted to fully elucidate their therapeutic potential. This guide highlights the need for continued exploration of these natural compounds in the quest for new and effective anti-inflammatory drugs.

References

A Comparative Analysis of Sterol-Induced Cytotoxicity in Cancer Cell Lines: A Focus on Cholestane-3β,5α,6β-triol and Ergosterol Peroxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While specific experimental data on Ergost-25-ene-3,5,6-triol remains limited in publicly accessible research, this guide provides a comparative analysis of two structurally related and well-studied steroidal compounds: Cholestane-3β,5α,6β-triol (CT) and Ergosterol Peroxide (EP). Both compounds have demonstrated significant anti-cancer properties across various cancer cell lines. This guide will objectively compare their effects, present supporting experimental data, and detail the methodologies employed in these studies.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic effects of Cholestane-3β,5α,6β-triol and Ergosterol Peroxide on various cancer cell lines, as measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

CompoundCancer Cell LineCell TypeEC50/IC50 (µM)Reference
Cholestane-3β,5α,6β-triolLNCaP CDXR-3Prostate Cancer~25-50 (EC50)[1]
DU-145Prostate Cancer~25-50 (EC50)[1]
PC-3Prostate Cancer~25-50 (EC50)[1]
A549Lung Carcinoma10, 15, 20 (Tested Conc.)[2]
Ergosterol PeroxideT47DBreast Cancer5.8[3]
MCF-7Breast Cancer40 (µg/mL)[3]
HepG2Liver CancerSee reference[4]
Sk-Hep2Liver CancerSee reference[4]
SUM149Triple-Negative Breast CancerSee reference[5]
MDA-MB-231Triple-Negative Breast CancerSee reference[5]
786-0Renal Cell Carcinoma~30[6]
Non-Cancer Cell Line
Ergosterol Peroxide1A2Non-cancer human cells352.3[3]
BJNon-cancerous fibroblast> Tested Conc.[5]

Note: Direct comparison of IC50/EC50 values should be made with caution as experimental conditions such as incubation time and assay type may vary between studies.

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT Assay)

The cytotoxic effects of Cholestane-3β,5α,6β-triol and Ergosterol Peroxide are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.

  • Protocol Outline:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., Cholestane-3β,5α,6β-triol or Ergosterol Peroxide) and a vehicle control.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added to each well.

    • The plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves.[7]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a key technique used to analyze apoptosis and cell cycle distribution in response to treatment with these sterols.

  • Principle:

    • Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (which enters cells with compromised membranes). This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Cycle: Cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., Propidium Iodide). The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]

  • Protocol Outline for Cell Cycle Analysis:

    • Cells are treated with the test compound for a specified duration.

    • Both adherent and floating cells are harvested.

    • Cells are washed with PBS and fixed in cold 70% ethanol.[8]

    • The fixed cells are washed and then resuspended in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).[8]

    • Samples are incubated in the dark before analysis on a flow cytometer.

    • The DNA content is analyzed to determine the percentage of cells in each phase of the cell cycle.[8][10]

Signaling Pathways and Visualizations

Cholestane-3β,5α,6β-triol Signaling

Cholestane-3β,5α,6β-triol has been shown to induce cell death through multiple pathways, including the induction of Endoplasmic Reticulum (ER) stress and pyroptosis.[2][11][12]

Cholestane_Triol_Pathway CT Cholestane-3β,5α,6β-triol ROS ↑ Reactive Oxygen Species (ROS) CT->ROS Caspase3 Caspase-3 Activation CT->Caspase3 ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Autophagy Autophagy ER_Stress->Autophagy GSDME Gasdermin E (GSDME) Cleavage Caspase3->GSDME Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDME->Pyroptosis CellDeath Cell Death Autophagy->CellDeath

Caption: Cholestane-3β,5α,6β-triol induced cell death pathways.

Ergosterol Peroxide Signaling

Ergosterol Peroxide has been reported to activate apoptosis by inhibiting pro-survival signaling pathways, such as the PI3K/AKT pathway, leading to the activation of the pro-apoptotic transcription factor Foxo3.

Ergosterol_Peroxide_Pathway EP Ergosterol Peroxide AKT AKT Inhibition EP->AKT cMyc c-Myc Inhibition EP->cMyc Foxo3 Foxo3 Activation AKT->Foxo3 | cMyc->Foxo3 | Apoptotic_Genes ↑ Expression of Apoptotic Genes Foxo3->Apoptotic_Genes Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

Caption: Ergosterol Peroxide induced apoptotic signaling pathway.

Experimental Workflow

The general workflow for evaluating the anti-cancer effects of these steroidal compounds is outlined below.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with Sterol Compound Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and IC50 Determination Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action (e.g., Western Blot) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Mechanism_Study

Caption: General experimental workflow for sterol compound evaluation.

References

A Comparative Analysis of Ergostane Triols: Structure-Activity Relationship in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ergostane-type steroids, a class of compounds prevalent in fungi and marine organisms, have garnered significant attention for their diverse biological activities, including potent anticancer properties. Among these, polyhydroxylated derivatives, particularly ergostane triols, represent a promising area of research for novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different ergostane triols, focusing on their cytotoxic effects against cancer cell lines. We present quantitative experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular pathways to offer a comprehensive resource for researchers in oncology and natural product chemistry.

Comparative Cytotoxicity of Ergostane Triols

The cytotoxic potential of ergostane triols is significantly influenced by the number, position, and stereochemistry of hydroxyl groups on the steroid nucleus, as well as modifications in the side chain. The following table summarizes the in vitro cytotoxicity (IC50 values) of representative ergostane and cholestane triols against the A549 human lung carcinoma cell line, providing a basis for structure-activity relationship analysis.

CompoundStructureCell LineIC50 (µM)Reference
Cholestane-3β,5α,6β-triol (CT)Structure of Cholestane-3β,5α,6β-triolA54920.14[1]
Ergosta-7,22-diene-3β,5α,6β-triol AnaloguesA mixture of polyhydroxylated ergostane-type steroids, including a triol derivative, (22E,24R)-ergosta-7,22-diene-3β,5α,6β,9α-tetrol, showed weak to inactive cytotoxicity. The specific triol was not isolated and tested individually in this study.A54968.52 to >150

Analysis of Structure-Activity Relationships:

The data suggests that the cytotoxicity of these polyhydroxylated sterols is highly specific. Cholestane-3β,5α,6β-triol (CT), a cholestane-based triol, exhibits moderate cytotoxicity against A549 cells with an IC50 of 20.14 µM[1]. In contrast, a mixture containing a related ergostane triol derivative showed significantly weaker activity. While a direct comparison is challenging due to the use of a mixture in the latter study, it highlights that subtle structural differences, such as the nature of the side chain (cholestane vs. ergostane), can dramatically impact biological activity.

Studies on (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol have indicated its role in promoting osteoblastic cell proliferation and differentiation, suggesting that the 3β,5α,6β-triol moiety is crucial for this activity[2]. However, its cytotoxic potential against cancer cell lines has not been as extensively reported as that of cholestane-3β,5α,6β-triol. This underscores the principle that the biological effects of these triols are cell-type specific and depend on the overall molecular structure.

Signaling Pathways in Ergostane Triol-Induced Cell Death

The cytotoxic effects of cholestane-3β,5α,6β-triol (CT) in A549 lung cancer cells are mediated by a complex interplay of signaling pathways, primarily involving endoplasmic reticulum (ER) stress and pyroptosis. The following diagram illustrates the proposed mechanism of action.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion CT Cholestane-3β,5α,6β-triol (CT) ROS ↑ Reactive Oxygen Species (ROS) CT->ROS Induces ER_Stress ER Stress ROS->ER_Stress Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Caspase3_inactive Pro-Caspase-3 Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Activation GSDME_full Gasdermin E (GSDME) Caspase3_active->GSDME_full Cleaves GSDME_N GSDME-N domain GSDME_full->GSDME_N Pyroptosis Pyroptosis (Lytic Cell Death) GSDME_N->Pyroptosis Forms pores ER_Stress->Caspase3_inactive Mito_dys->Caspase3_inactive

Proposed signaling pathway for CT-induced pyroptosis.

Cholestane-3β,5α,6β-triol is known to induce the production of reactive oxygen species (ROS), which in turn triggers endoplasmic reticulum (ER) stress and mitochondrial dysfunction[1]. These events converge on the activation of caspase-3. In certain cancer cells, like A549, activated caspase-3 can cleave Gasdermin E (GSDME). The resulting N-terminal fragment of GSDME translocates to the plasma membrane, forming pores and leading to a form of inflammatory cell death known as pyroptosis.

Experimental Protocols

A reliable assessment of cytotoxicity is fundamental to SAR studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of ergostane triols on adherent cancer cell lines.

Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm).

Materials:

  • 96-well flat-bottom sterile microplates

  • Adherent cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ergostane triol compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours in a CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the ergostane triols in complete medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

    • Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form. The incubation time may vary depending on the cell type and metabolic rate.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software with a sigmoidal dose-response curve fit.

The following workflow diagram illustrates the key steps of the MTT assay.

G cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Ergostane Triols B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Workflow for determining cytotoxicity using the MTT assay.

References

In vivo validation of Ergost-25-ene-3,5,6-triol's anticancer properties in animal models

Author: BenchChem Technical Support Team. Date: November 2025

In Vivo Anticancer Properties of Ergostane Sterols: A Comparative Analysis

Note to the Reader: Extensive literature searches did not yield any specific in vivo validation studies for the anticancer properties of Ergost-25-ene-3,5,6-triol in animal models. The following guide is therefore presented as a comparative analysis of a closely related and well-studied precursor, Ergosterol , for which in vivo data is available. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating ergostane-type sterols, using Ergosterol as the primary example against a control model.

Comparative In Vivo Efficacy of Ergosterol

Ergosterol has demonstrated significant chemopreventive potential in animal models of colorectal cancer (CRC). Its anticancer effects are attributed to its role as a potent agonist of Liver X receptors (LXRs), leading to the modulation of cholesterol metabolism and induction of apoptosis. In a chemically induced CRC model, administration of ergosterol resulted in a notable reduction in tumor burden and malignant features.

The following table summarizes the key quantitative findings from a study utilizing a Dimethylhydrazine (DMH) and Dextran Sodium Sulfate (DSS) induced colorectal cancer model in animals.

ParameterControl Group (DMH+DSS)Ergosterol-Treated GroupOutcome
Tumor Burden HighSignificantly ReducedAnticancer Effect
Ki67 Expression HighSignificantly ReducedProliferation Inhibition
Apoptosis LowInducedPro-apoptotic Effect
β-catenin Signaling ActivatedSuppressedPathway Inhibition
PI3K/Akt Signaling ActivatedSuppressedPathway Inhibition
Cholesterol Efflux NormalPromotedMetabolic Regulation

Detailed Experimental Protocols

The following is a representative protocol for a chemically induced colorectal cancer study in an animal model, based on methodologies described for similar research.

Objective: To evaluate the in vivo chemopreventive efficacy of Ergosterol in a DMH/DSS-induced colorectal cancer mouse model.

Animal Model:

  • Species: Male BALB/c mice, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, 55±5% humidity) with free access to a standard pellet diet and water.

Induction of Colorectal Cancer:

  • Initiation: A single intraperitoneal (i.p.) injection of Dimethylhydrazine (DMH) at a concentration of 20 mg/kg body weight is administered.

  • Promotion: One week post-DMH injection, mice are given 2.5% (w/v) Dextran Sodium Sulfate (DSS) in their drinking water for seven consecutive days to induce colitis.

  • Recovery: The DSS administration is followed by a recovery period of 14 days, where mice are given regular drinking water. This DSS-recovery cycle is typically repeated 2-3 times to ensure tumor development.

Treatment Protocol:

  • Control Group: Receives the vehicle (e.g., corn oil or a saline solution with appropriate solubilizing agents) orally or via i.p. injection.

  • Treatment Group: Receives Ergosterol, dissolved in the vehicle, at a pre-determined dose (e.g., 10-50 mg/kg body weight). Administration occurs daily or on a specified schedule starting after the first DSS cycle.

Endpoint Analysis:

  • Monitoring: Body weight, food/water intake, and clinical signs of distress are monitored throughout the experiment.

  • Sacrifice: At the end of the study period (e.g., 12-16 weeks), mice are euthanized by CO2 asphyxiation.

  • Tissue Collection: The entire colon is excised, flushed with phosphate-buffered saline (PBS), and opened longitudinally.

  • Tumor Assessment: The number, size, and location of tumors are recorded. Tumor burden is calculated.

  • Histopathology: Colonic tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of cancer-like features.

  • Immunohistochemistry (IHC): Tissue sections are stained for markers of proliferation (e.g., Ki67) and key signaling proteins (e.g., β-catenin, p-Akt) to assess the molecular impact of the treatment.

Visualizing Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the molecular mechanisms of action.

Experimental Workflow Diagram

G acclimatize Animal Acclimatization (1 Week) dmh CRC Induction: DMH Injection (20 mg/kg) acclimatize->dmh dss DSS Administration in Water (2.5% for 7 Days) dmh->dss treatment Daily Treatment Administration (Vehicle vs. Ergosterol) dss->treatment monitoring Monitoring & Data Collection (Body Weight, Clinical Signs) dss->monitoring treatment->monitoring euthanasia Euthanasia & Tissue Collection (End of Study) monitoring->euthanasia analysis Endpoint Analysis (Tumor Burden, IHC, Histology) euthanasia->analysis

Caption: Workflow for DMH/DSS-induced colorectal cancer model.

Ergosterol's Anticancer Signaling Pathway

The anticancer activity of ergosterol is mediated through a pleiotropic mode of action involving the activation of LXR and subsequent suppression of pro-cancerogenic signaling pathways.[1]

G Ergosterol Ergosterol LXR Liver X Receptor (LXR) Ergosterol->LXR activates PI3K_Akt PI3K/Akt Signaling Ergosterol->PI3K_Akt suppresses Beta_Catenin β-catenin Signaling Ergosterol->Beta_Catenin suppresses Apoptosis Apoptosis ↑ Ergosterol->Apoptosis induces Cholesterol_Efflux Cholesterol Efflux ↑ (ABCA1, ABCG1) LXR->Cholesterol_Efflux promotes Proliferation Cell Proliferation ↓ (Ki67) PI3K_Akt->Proliferation Beta_Catenin->Proliferation

Caption: Ergosterol's proposed mechanism of anticancer action.

References

A Head-to-Head Comparison of Ergost-25-ene-3,5,6-triol and Other Natural Sterols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Ergost-25-ene-3,5,6-triol and other prominent natural sterols, including stigmasterol, beta-sitosterol, and ergosterol. Due to the limited direct experimental data for this compound, this comparison leverages data from a structurally analogous compound, (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, to provide insights into its potential bioactivity. The guide focuses on key performance indicators such as cytotoxicity, anti-inflammatory effects, and induction of apoptosis, supported by available experimental data and detailed methodologies.

Overview of Compared Sterols

Natural sterols are a diverse group of organic molecules with a characteristic four-ring steroid nucleus. They are integral components of cell membranes and serve as precursors for various signaling molecules.[1] The sterols compared in this guide are:

  • This compound: A member of the ergostane family of sterols. Due to the scarcity of data, this guide uses (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol as a proxy. The presence of hydroxyl groups at the C-5 and C-6 positions is suggested to be crucial for its biological activity.

  • Stigmasterol: A common phytosterol found in various plants, known for its anti-inflammatory, anticancer, and neuroprotective properties.[2]

  • Beta-sitosterol: One of the most abundant phytosterols in the human diet, recognized for its cholesterol-lowering and anti-inflammatory effects.[3]

  • Ergosterol: The primary sterol in fungi, analogous to cholesterol in animals.[1] It is a precursor to vitamin D2 and a target for antifungal drugs.

Comparative Biological Activity

The following sections detail the comparative performance of these sterols in key biological assays.

Cytotoxicity

The cytotoxic potential of these sterols has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

SterolCell LineIC50 (µM)Reference
StigmasterolHeLa (Cervical Cancer)26.42[2]
StigmasterolSNU-1 (Gastric Cancer)15[4]
StigmasterolMCF-7 (Breast Cancer)0.1623[4]
Ergosterol PeroxideHeLa (Cervical Cancer)Stronger activity than stigmasterol[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the sterol compounds for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

G A Cell Seeding in 96-well plates B Treatment with Sterols A->B C MTT Assay B->C D Measurement of Absorbance C->D E Calculation of IC50 Values D->E

Caption: Workflow for determining the cytotoxic effects of sterols using the MTT assay.

Anti-inflammatory Activity

The anti-inflammatory properties of these sterols are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

SterolAssayEffectReference
StigmasterolInhibition of NO production in LPS-activated RAW264.7 macrophagesPotent inhibition[5]
StigmasterolInhibition of TNF-α and COX-2Significant decrease in release and inhibition[2]
Beta-sitosterolInhibition of NO productionDemonstrated inhibitory activity[3]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the sterol for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Signaling Pathway for LPS-induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Sterols Natural Sterols Sterols->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide (NO) production and the inhibitory action of natural sterols.

Apoptosis Induction

Several natural sterols have been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for their anticancer activity.

SterolCell LineKey Apoptotic EventsReference
StigmasterolGastric Cancer Cells (SGC-7901, MGC-803)Increased cleaved caspase-3, Bax; Decreased Bcl-2[6]
StigmasterolOvarian Cancer Cells (ES2, OV90)Increased cleaved caspase-3, cleaved caspase-9, cytochrome c, BAK, and BAX[7]
Beta-sitosterolU937 (Leukemic Cells)Activation of caspase-3, increased Bax/Bcl-2 ratio[8]
Cholestane-3β,5α,6β-triolA549 (Lung Cancer Cells)Triggers caspase 3-dependent GSDME cleavage leading to pyroptosis[9][10]

Experimental Protocol: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the sterol of interest for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Logical Relationship of Apoptosis Detection

G A Sterol Treatment B Induction of Apoptosis A->B C Phosphatidylserine (PS) Externalization B->C E Membrane Permeabilization B->E D Annexin V Staining C->D G Flow Cytometry Analysis D->G F Propidium Iodide (PI) Staining E->F F->G H Quantification of Apoptotic Cells G->H

Caption: Logical flow of detecting apoptosis using Annexin V and Propidium Iodide staining.

Conclusion

While direct experimental data on this compound is currently limited, the analysis of its structural analog, (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, suggests that the triol functionality is a key determinant of its biological activity. The comparative data presented in this guide for other well-characterized natural sterols like stigmasterol, beta-sitosterol, and ergosterol highlight their significant potential in modulating key cellular processes, including cell viability, inflammation, and apoptosis. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound and to enable direct, quantitative comparisons with other natural sterols under standardized experimental conditions.

References

Unveiling the Molecular Orchestra: A Comparative Proteomics Guide to Confirming the Targets of Ergost-25-ene-3,5,6-triol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for identifying and validating the molecular targets of Ergost-25-ene-3,5,6-triol, a novel ergostane-type sterol. By leveraging the power of comparative proteomics, we can illuminate the compound's mechanism of action and pave the way for its potential therapeutic applications.

While direct proteomic studies on this compound are not yet available in the public domain, research on structurally similar compounds, such as other oxidized ergosterol derivatives, provides a strong foundation for predicting its biological interactions. For instance, a related compound, (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, has been shown to induce differentiation and proliferation of osteoblastic cells, indicating specific molecular engagement.[1][2][3] This guide outlines a robust, data-driven approach to deconstruct the molecular targets of this compound.

Comparative Analysis: this compound vs. Alternative Probes

To rigorously identify the specific targets of this compound, a comparative approach using structurally related but functionally distinct molecules is essential. This allows for the differentiation of specific binding events from general cellular responses to steroidal compounds.

Probe MoleculeRationale for ComparisonExpected Outcome for Target Identification
This compound Lead Compound Identification of primary and secondary molecular targets.
ErgosterolParent, non-oxidized sterolDistinguishes targets that specifically recognize the oxidized triol functionality.
CholesterolEndogenous mammalian sterolDifferentiates targets from those involved in general cholesterol metabolism and signaling.[4]
Inactive Epimer/StereoisomerStructurally similar but biologically inertControls for non-specific interactions and identifies stereospecific binding partners.

Experimental Protocols: A Roadmap to Target Discovery

A multi-pronged proteomics strategy is recommended to provide a comprehensive and validated list of molecular targets.

Thermal Proteome Profiling (TPP)

This method identifies direct binding targets by measuring changes in protein thermal stability upon ligand binding.[5]

  • Cell Culture and Treatment: Culture relevant human cell lines (e.g., cancer cell lines, immune cells) and treat with this compound or control compounds at various concentrations.

  • Cell Lysis and Heating: Harvest cells, lyse them to release proteins, and divide the lysate into aliquots. Heat the aliquots across a defined temperature gradient.

  • Protein Precipitation and Digestion: Centrifuge to pellet aggregated, denatured proteins. Collect the soluble protein fraction, reduce, alkylate, and digest into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction at each temperature.

  • Data Analysis: Plot protein abundance as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates a direct binding event.

Affinity-Based Proteomics (Chemical Proteomics)

This approach utilizes a modified version of the compound to "pull down" its binding partners from a complex protein mixture.

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm and a reactive group (e.g., biotin or a clickable alkyne).

  • Cell Lysate Incubation: Incubate the affinity probe with cell lysates to allow for target binding.

  • Affinity Capture: Use streptavidin beads (for biotin) or perform a click reaction followed by affinity purification to capture the probe-protein complexes.

  • Elution and Protein Identification: Elute the bound proteins from the beads, digest them into peptides, and identify them using LC-MS/MS.

  • Quantitative Analysis: Employ label-free quantification or isotopic labeling (e.g., SILAC, TMT) to compare the proteins pulled down by the active probe versus a control probe.

Visualizing the Molecular Landscape

Understanding the cellular context of the identified targets is crucial. The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be modulated by this compound, based on the known actions of other oxidized sterols.[6]

experimental_workflow cluster_sample_prep Sample Preparation cluster_tpp Thermal Proteome Profiling cluster_affinity Affinity-Based Proteomics cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound & Controls Cell Lysis Cell Lysis Treatment->Cell Lysis Heating Gradient Heating Gradient Cell Lysis->Heating Gradient Affinity Probe Incubation Affinity Probe Incubation Cell Lysis->Affinity Probe Incubation Protein Precipitation Protein Precipitation Heating Gradient->Protein Precipitation Digestion Digestion Protein Precipitation->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Affinity Capture Affinity Capture Affinity Probe Incubation->Affinity Capture Elution & Digestion Elution & Digestion Affinity Capture->Elution & Digestion Elution & Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Melting Curve Shift Enrichment Score Target Identification Target Identification Data Analysis->Target Identification

Caption: A generalized workflow for identifying molecular targets using TPP and affinity-based proteomics.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression This compound This compound This compound->GPCR Binds and Activates

Caption: A hypothetical signaling pathway initiated by this compound binding to a GPCR.

Quantitative Data Summary

The results from the proteomic experiments should be summarized in clear, comparative tables.

Table 1: Putative Direct Binders of this compound Identified by TPP

Protein IDGene NameTPP Melting Point Shift (°C)p-valueCellular Compartment
Example: P12345XYZ1+3.5<0.01Cytosol
Example: Q67890ABC2+2.8<0.05Nucleus
...............

Table 2: Proteins Enriched by Affinity Pulldown with this compound Probe

Protein IDGene NameFold Enrichment (Active vs. Control)p-valueKnown Function
Example: P12345XYZ115.2<0.001Kinase activity
Example: R54321DEF38.7<0.01Transcription regulation
...............

By following this comprehensive guide, researchers can systematically and rigorously identify the molecular targets of this compound. The integration of orthogonal proteomic techniques, coupled with robust data analysis and visualization, will provide a high-confidence list of interacting proteins, thereby elucidating the compound's mechanism of action and informing future drug development efforts.

References

Safety Operating Guide

Proper Disposal of Ergost-25-ene-3,5,6-triol: A Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of Ergost-25-ene-3,5,6-triol. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, it is imperative to consult the SDS provided by the chemical supplier and to adhere to the specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.

The following information is based on best practices for the disposal of laboratory chemical waste and is intended to supplement, not replace, institutional protocols.

Quantitative Data

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding its physical and chemical properties, toxicity, and environmental hazards are not available. Researchers must obtain a substance-specific SDS from the supplier to ensure safe handling and disposal.

PropertyValue
Molecular Formula C₂₈H₄₈O₃
Molecular Weight 432.68 g/mol
Physical State Data not available
Solubility Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Toxicity (e.g., LD50) Data not available
Hazard Class Data not available

Note: The molecular formula and weight are provided for identification purposes. All other data must be obtained from a substance-specific SDS.

Experimental Protocol for Disposal

The following protocol outlines a general procedure for the disposal of chemical waste like this compound. This should be adapted to comply with your institution's specific requirements.

1. Waste Identification and Classification:

  • Conduct a waste determination when the chemical is first declared as waste.[1]

  • Based on the SDS, classify the waste (e.g., hazardous, non-hazardous, flammable, corrosive, toxic).[2] If the SDS is unavailable, the waste should be treated as hazardous.[1]

  • Never mix unknown chemicals with other waste streams.[3]

2. Personal Protective Equipment (PPE):

  • At a minimum, wear safety glasses, a lab coat, and chemical-resistant gloves.[1] If working with liquid waste, splash goggles are recommended.[1]

3. Container Selection and Labeling:

  • Select a waste container that is chemically compatible with this compound.[1] The container must be in good condition, with no leaks or rust, and have a secure, screw-type lid.[1]

  • It is acceptable to reuse empty chemical bottles for waste collection, provided they are compatible and properly relabeled.[1][3]

  • Affix a "HAZARDOUS WASTE" tag or label to the container as soon as the first of the waste is added.[1]

  • The label must include the full chemical name(s) and their percentages, the generator's information, the accumulation start date, and the applicable hazard warnings.[4]

4. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically near the point of generation.[4][5]

  • Keep the waste container closed at all times, except when adding waste.[1]

  • Liquid waste containers must be stored in secondary containment systems to prevent spills.[1]

  • Segregate the waste from incompatible materials.[3]

5. Request for Disposal:

  • Once the container is full (typically 90% for liquids) or within the time limit specified by your institution (e.g., 90 days), submit a chemical waste pickup request to your EHS department.[5]

  • Ensure all information on the waste tag is complete and accurate before pickup.[1]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

G cluster_prep Waste Preparation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Identify Waste & Consult SDS B Select & Label Compatible Container A->B C Don Appropriate PPE B->C D Add Waste to Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Segregate from Incompatibles E->F G Request EHS Pickup F->G H EHS Collection & Transport G->H I Proper Disposal by Certified Vendor H->I

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guide for Handling Ergost-25-ene-3,5,6-triol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ergost-25-ene-3,5,6-triol. The following procedures are based on established safety protocols for handling potent steroidal compounds in a laboratory setting.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound. The use of appropriate PPE is the primary measure to prevent exposure[1][2].

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-grade, powder-free nitrile gloves meeting ASTM D6978 standard. The outer glove should be worn over the gown cuff, and the inner glove underneath.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove[1][3].
Body Protection A disposable, long-sleeved gown made of polyethylene-coated polypropylene or other laminate material resistant to chemical permeation. The gown should close in the back.Protects the skin from splashes and contamination. Non-absorbent material prevents the chemical from seeping through to the clothing or skin[3][4].
Eye and Face Protection Chemical safety goggles and a face shield, or a full-face respirator. Standard safety glasses are not sufficient.Protects the eyes and mucous membranes from splashes, aerosols, and airborne particles. A face shield offers broader protection for the entire face[1][3][5].
Respiratory Protection An N95 or higher-rated respirator should be used, especially when handling the compound as a powder or if there is a risk of aerosolization. A surgical mask is not adequate.Prevents inhalation of airborne particles of the compound, which can cause respiratory irritation[1][5].
Foot Protection Disposable, skid-resistant shoe covers made of a laminate material. Two pairs should be worn when entering the designated handling area.Prevents the tracking of chemical contaminants out of the laboratory and protects personal footwear[1][5].
Head and Hair Covering Disposable head and hair covers, including beard and mustache covers if applicable.Contains hair and prevents it from coming into contact with the compound or contaminated surfaces[3][5].

Experimental Protocol for Safe Handling

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a Class II Biosafety Cabinet to control exposure[4].
  • Ensure all necessary PPE is available and inspected for integrity before use.
  • Prepare all required equipment and reagents before bringing the compound into the designated area.
  • Have a spill kit readily accessible.

2. Donning PPE:

  • Don shoe covers, hair cover, and face mask.
  • Perform hand hygiene.
  • Don the inner pair of gloves.
  • Don the disposable gown, ensuring it is securely fastened.
  • Don the outer pair of gloves, ensuring they overlap the cuffs of the gown.
  • Don eye and face protection.

3. Handling the Compound:

  • Handle this compound within the designated containment device (fume hood or biosafety cabinet).
  • If handling a powder, use techniques to minimize dust generation, such as gentle scooping and weighing on a tared container.
  • If preparing a solution, add the solvent to the compound slowly to avoid splashing.
  • Keep all containers with the compound sealed when not in use.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
  • Segregate all waste generated during the handling process into designated hazardous waste containers.

5. Doffing PPE:

  • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
  • Remove the gown by rolling it away from the body and dispose of it.
  • Remove shoe covers, hair cover, and face mask.
  • Remove the inner pair of gloves and dispose of them.
  • Perform thorough hand hygiene.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Unused this compound Should be disposed of as hazardous chemical waste through a licensed waste disposal service. Do not dispose of down the drain or in regular trash[6][7].
Contaminated Labware (glassware, plasticware) Disposable items should be placed in a designated, labeled hazardous waste container. Reusable glassware should be decontaminated with a suitable solvent before washing. The rinsate should be collected as hazardous waste.
Contaminated PPE All used PPE (gloves, gown, shoe covers, etc.) should be considered contaminated and disposed of in a sealed, labeled hazardous waste container immediately after use[1].
Spill Material Any materials used to clean up a spill of this compound should be collected and placed in a sealed, labeled hazardous waste container for disposal by a licensed professional[7][8].
Aqueous Solutions Aqueous solutions containing this compound should not be disposed of down the sanitary sewer. They should be collected in a designated hazardous waste container and disposed of through a licensed waste disposal service[9][10].

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling Compound cluster_post Post-Handling cluster_doffing Doffing PPE cluster_disposal Disposal Prep 1. Designate Handling Area PPE_Check 2. Inspect PPE Prep->PPE_Check Equip_Prep 3. Prepare Equipment PPE_Check->Equip_Prep Don_PPE 4. Don Full PPE Equip_Prep->Don_PPE Handle 5. Handle in Containment Don_PPE->Handle Minimize_Dust 6. Minimize Dust/Aerosol Handle->Minimize_Dust Decon 7. Decontaminate Surfaces Minimize_Dust->Decon Waste_Seg 8. Segregate Waste Decon->Waste_Seg Doff_PPE 9. Doff PPE Safely Waste_Seg->Doff_PPE Dispose 11. Professional Disposal Waste_Seg->Dispose Hand_Hygiene 10. Hand Hygiene Doff_PPE->Hand_Hygiene

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.